molecular formula C8H9NO3 B181080 3,5-Dimethyl-4-nitrophenol CAS No. 5344-97-8

3,5-Dimethyl-4-nitrophenol

Cat. No.: B181080
CAS No.: 5344-97-8
M. Wt: 167.16 g/mol
InChI Key: MMLPWOHLKRXZJA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLPWOHLKRXZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201606
Record name 3,5-Xylenol, 4-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID50201606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-97-8
Record name 3,5-Xylenol, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIMETHYL-4-NITROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Xylenol, 4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Xylenol, 4-nitro-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C349M8YZL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrophenol (CAS: 5344-97-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological significance of 3,5-Dimethyl-4-nitrophenol. This compound, identified by the CAS number 5344-97-8, is a nitrophenol derivative with applications as an intermediate in specialized organic synthesis.[1]

Core Properties and Data

This compound is a solid at room temperature with a distinct molecular structure that influences its chemical behavior.[2][3] The presence of two methyl groups ortho to the nitro group and meta to the hydroxyl group creates specific steric and electronic effects that impact its acidity and reactivity.[1][4]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₉NO₃[2][3][5][6][7]
Molecular Weight 167.16 g/mol [1][2][5][6]
Melting Point 107-108 °C[2][3]
Boiling Point 311.8 °C at 760 mmHg[2][8]
Density 1.263 g/cm³[2]
pKa 8.245 (at 25 °C)[2]
Appearance Brown solid
Vapor Pressure 0.000299 mmHg at 25°C[2]
Flash Point 139.8 °C[2][8]
Refractive Index 1.585[2][8]
LogP 2.44040[2]
XLogP3 2.1[2][8]
Structural and Identification Data
IdentifierValueSource
IUPAC Name This compound[5]
SMILES CC1=CC(=CC(=C1--INVALID-LINK--[O-])C)O[2][5][7]
InChI InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3[5][7]
InChIKey MMLPWOHLKRXZJA-UHFFFAOYSA-N[1][5][7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from 3,5-Dimethylphenol[3][6][10]

This protocol describes the nitration of 3,5-dimethylphenol (B42653) to yield this compound.

Materials:

  • 3,5-Dimethylphenol (50 g)

  • Methanesulfonic acid (200 mL)

  • Sodium nitrate (B79036) (34.8 g)

  • Ice water (4 L)

  • Ethyl acetate (B1210297) (EtOAc) (400 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 200 mL)

  • Saturated saline

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel

  • Ethyl acetate/n-heptane (4:1) solvent mixture

Procedure:

  • Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add 34.8 g of sodium nitrate in batches, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for 18 hours at 0 °C.

  • Pour the reaction mixture into 4 L of ice water with vigorous stirring.

  • Decant the upper aqueous phase.

  • Dissolve the residue in 400 mL of ethyl acetate.

  • Wash the ethyl acetate extract twice with 200 mL of saturated aqueous sodium bicarbonate.

  • Dry the organic layer with saturated saline and anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a 4:1 mixture of ethyl acetate and n-heptane as the eluent.

  • The final product, this compound, is obtained with a reported yield of approximately 11%.[3][9]

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 3,5-Dimethylphenol reagents Dissolve in Methanesulfonic Acid Cool to 0°C start->reagents addition Add Sodium Nitrate reagents->addition stir Stir for 18 hours at 0°C addition->stir quench Pour into Ice Water stir->quench decant Decant Aqueous Phase quench->decant dissolve Dissolve in Ethyl Acetate decant->dissolve wash Wash with NaHCO3 dissolve->wash dry Dry with Na2SO4 wash->dry purify Silica Gel Chromatography (EtOAc/n-heptane 4:1) dry->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Analytical Methods

Accurate characterization of this compound is essential. Standard analytical techniques include NMR and IR spectroscopy, as well as mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Spectral data for this compound can be found in various chemical databases.[5][10]

Infrared (IR) Spectroscopy:

  • IR spectroscopy helps identify functional groups. The spectrum will show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C) groups.[5]

Mass Spectrometry (MS):

  • MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[10]

G Analytical Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_results Data Interpretation sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure identity Identity Confirmation ir->identity ms->identity purity Purity Assessment structure->purity identity->purity

Caption: Analytical workflow for this compound.

Biological and Toxicological Profile

While specific enzymatic studies on this compound are limited, the biological activities of structurally similar nitrophenols can provide valuable insights.[1] Nitrophenols are known to interact with various biological systems. For instance, some nitrophenols can act as enzyme substrates or modulators and may influence cellular pathways.[1] The microbial degradation of the related compound, 3-methyl-4-nitrophenol, has been shown to involve specific monooxygenase and reductase enzymes.[1] Furthermore, 3-Methyl-4-nitrophenol has been observed to induce apoptosis in nasal epithelial cells, indicating a potential impact on programmed cell death.[1]

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation.[5]

G Potential Biological Interactions of Nitrophenols cluster_interaction Molecular Interactions cluster_pathway Cellular Pathways cluster_outcome Toxicological Outcomes compound Nitrophenol Compound (e.g., this compound) enzyme Enzyme Modulation (Substrate/Inhibitor) compound->enzyme receptor Receptor Binding compound->receptor metabolism Metabolic Pathways (e.g., Microbial Degradation) enzyme->metabolism apoptosis Induction of Apoptosis receptor->apoptosis toxicity Cellular Toxicity metabolism->toxicity apoptosis->toxicity

Caption: Potential biological interactions of nitrophenols.

Safety and Handling

Due to its hazardous nature, proper safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid dust formation and do not breathe dust.[11] Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[11][12] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[2]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[11]

    • If on Skin: Wash with plenty of soap and water.[11]

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[11]

    • If in Eyes: Rinse immediately with plenty of water and seek medical advice.[11]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support further research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethyl-4-nitrophenol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 5344-97-8). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and logical workflows to facilitate its application in scientific endeavors.

Core Physicochemical Properties

This compound is a substituted nitrophenol with unique characteristics influenced by the steric and electronic effects of its functional groups.[1] Its molecular structure consists of a phenol (B47542) ring substituted with two methyl groups at positions 3 and 5, and a nitro group at position 4.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[2][3]
Molecular Weight 167.16 g/mol [1][2]
Appearance Light yellow to yellow solid[4]
Melting Point 107-108 °C[2][3][5]
Boiling Point 311.8 °C at 760 mmHg[2][3]
Density 1.263 g/cm³[2][4]
Flash Point 139.8 °C[2]
Acidity and Solubility Properties

The acidity and partitioning behavior are critical for applications in drug development and environmental science.

PropertyValueSource(s)
pKa 8.25 (at 25 °C)[2][6][7]
LogP 2.44[2]
XLogP3 2.1[2][3]
Solubility Soluble in Dichloromethane, Methanol (B129727)[4]
Storage Temperature 2-8°C under inert gas[2][4]

The pKa of this compound (8.25) is notably higher (indicating lower acidity) than that of 4-nitrophenol (B140041) (pKa ≈ 7.16).[6] This is attributed to a steric effect where the two methyl groups adjacent to the nitro group force it to rotate out of the plane of the aromatic ring.[6][7] This misalignment inhibits the nitro group's ability to withdraw electron density from the ring via resonance, thus destabilizing the corresponding phenoxide anion and making the compound less acidic.[6][7][8]

Spectral Information

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Spectrum TypeDescriptionSource(s)
¹³C NMR Spectral data available.[9]
IR FTIR spectra available, typically showing characteristic bands for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretches.[9]
Raman Spectral data available.[9]
UV-Vis Like other nitrophenols, it is expected to show distinct absorption profiles for its protonated and deprotonated forms, a property utilized in spectrophotometric pKa determination.[10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the nitration of 3,5-dimethylphenol (B42653).[4][5]

Materials:

Procedure:

  • Reaction Setup: In a suitable flask, dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid. Cool the solution to 0 °C using an ice bath.[4][5]

  • Nitration: Add 34.8 g (1 equivalent) of sodium nitrate in small portions to the cooled solution, ensuring the temperature remains at 0 °C.[4][5]

  • Reaction Time: Stir the mixture at 0 °C for 18 hours.[4][5]

  • Quenching: Pour the reaction mixture into 4 L of ice water with vigorous stirring.[4][5]

  • Extraction: Decant the upper aqueous phase. Dissolve the remaining residue in 400 mL of ethyl acetate.[4][5]

  • Washing: Wash the ethyl acetate extract twice with 200 mL portions of saturated aqueous sodium bicarbonate, followed by a wash with saturated saline.[4][5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[4][5]

  • Purification: Filter off the drying agent and concentrate the solvent. Purify the crude product via silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (4:1) to yield the final product.[4][5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification prep1 Dissolve 3,5-dimethylphenol in methanesulfonic acid prep2 Cool solution to 0°C prep1->prep2 react1 Add NaNO₃ portion-wise at 0°C prep2->react1 react2 Stir for 18 hours react1->react2 workup1 Pour into ice water (Quench) react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with NaHCO₃ and Brine workup2->workup3 workup4 Dry with Na₂SO₄ workup3->workup4 purify1 Filter and Concentrate workup4->purify1 purify2 Silica Gel Chromatography (EtOAc/n-Heptane) purify1->purify2 purify3 Obtain Pure Product purify2->purify3

Caption: Synthesis and Purification Workflow for this compound.

Protocol for Determination of pKa via UV-Vis Spectrophotometry

This method is based on measuring the absorbance of the compound in solutions of varying pH.[11][12][13] The protonated form (ArOH) and deprotonated form (ArO⁻) have different absorption maxima.

Materials:

  • This compound

  • Buffer solutions of various known pH values (e.g., from pH 6 to 10)

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with minimal co-solvent).

  • Prepare Sample Solutions: For each buffer solution, create a sample by adding a small, precise volume of the stock solution to a larger, known volume of the buffer. Ensure the final concentration of the nitrophenol is constant across all samples.

  • Determine Absorption Maxima: Record the full UV-Vis spectrum (e.g., 250-500 nm) for a highly acidic sample (pH << pKa) and a highly basic sample (pH >> pKa) to identify the wavelengths of maximum absorbance for the protonated (λ_acid) and deprotonated (λ_base) species, respectively.

  • Measure Absorbance: Measure the absorbance of each buffered sample at the wavelength corresponding to the maximum absorbance of the deprotonated (phenolate) form (λ_base).

  • Measure pH: Accurately measure the final pH of each sample solution using a calibrated pH meter.

  • Data Analysis: Plot the measured absorbance at λ_base against the measured pH. Fit the data to the Henderson-Hasselbalch equation adapted for spectrophotometry. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.[11]

G cluster_setup Solution Preparation cluster_measurement Data Acquisition cluster_analysis Analysis A Prepare Stock Solution of Compound C Create Samples with Constant Concentration A->C B Prepare Buffer Solutions (Varying pH) B->C D Measure Absorbance at λ_base (UV-Vis) C->D E Measure Final pH of each sample C->E F Plot Absorbance vs. pH D->F E->F G Fit data to equation F->G H Determine pKa G->H

Caption: Workflow for Spectrophotometric pKa Determination.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of this compound in various solvents.[14][15][16]

Materials:

  • This compound

  • Test tubes

  • Solvents: Water, Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of water. Shake vigorously. Observe if the solid dissolves completely.[14]

  • Ether Solubility: If water-soluble, test its solubility in diethyl ether using the same procedure. If the compound is soluble in both, its acid-base properties can be checked with litmus (B1172312) paper.[14]

  • Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% NaOH solution. Vigorous shaking may be required. Solubility indicates the presence of an acidic functional group. Given its pKa of 8.25, it is expected to be soluble in 5% NaOH.

  • Aqueous Bicarbonate Solubility: If soluble in NaOH, test its solubility in 0.75 mL of 5% NaHCO₃ solution. As a relatively weak acid, this compound is not expected to be significantly soluble in the weaker bicarbonate base.[16]

  • Aqueous Acid Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl solution. Lack of solubility indicates the absence of a basic functional group like an amine.[15]

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,5-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 3,5-Dimethyl-4-nitrophenol (CAS No: 5344-97-8). A central focus is the phenomenon of Steric Inhibition of Resonance (SIR) and its profound impact on the molecule's acidity and chemical behavior. This document includes a compilation of quantitative data, detailed experimental protocols for structural characterization, a validated synthesis procedure, and a discussion of its potential biological relevance based on structurally similar compounds. Visualizations using Graphviz are provided to illustrate key structural concepts, analytical workflows, and biochemical pathways for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. It serves as a valuable intermediate in the preparation of pharmaceuticals and as a component in UV stabilizers.[1] The defining structural characteristic of this molecule is the substitution pattern on the phenol (B47542) ring: two methyl groups positioned ortho to a nitro group, and para to a hydroxyl group. This specific arrangement creates significant steric strain that dictates the molecule's conformation, electronic properties, and overall reactivity.

This whitepaper aims to provide a detailed technical overview of this compound, focusing on how its unique bonding and three-dimensional structure influence its chemical properties. We will explore its physicochemical data, the underlying principles of its structure, methods for its characterization and synthesis, and its potential role in biological systems.

Molecular Identification and Physicochemical Properties

The fundamental identifiers and key physicochemical properties of this compound are summarized below. These data are critical for experimental design, safety assessment, and predicting its behavior in various chemical and biological systems.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [2][3]
CAS Number 5344-97-8 [3][4]
Molecular Formula C₈H₉NO₃ [2][3]
Molecular Weight 167.16 g/mol [2][3]
Canonical SMILES CC1=CC(=CC(=C1--INVALID-LINK--[O-])C)O [1][2]

| InChIKey | MMLPWOHLKRXZJA-UHFFFAOYSA-N |[1][2] |

Table 2: Physicochemical Data for this compound

Property Value Source(s)
Melting Point 107-108 °C [4][5]
Boiling Point 311.8 °C (at 760 mmHg) [4][5]
Density 1.263 - 1.3 g/cm³ [4][5]
pKa ~8.25 (at 25°C) [4][6][7]

| XLogP3 | 2.1 |[4][8] |

Molecular Structure and Bonding

The chemical behavior of this compound is dominated by the interplay of electronic and steric effects arising from its substituent groups.

Steric Inhibition of Resonance (SIR) Effect

The most critical feature of this compound's structure is the steric hindrance between the bulky nitro group at the C4 position and the two adjacent methyl groups at the C3 and C5 positions.[9] For the nitro group to exert its full electron-withdrawing resonance effect (-R effect), its p-orbitals must be coplanar with the p-orbitals of the benzene (B151609) ring. However, the steric clash with the ortho methyl groups forces the nitro group to rotate out of the aromatic plane.[6][9] This loss of planarity is known as the Steric Inhibition of Resonance (SIR) effect .[9]

Fig 1. Steric clash between methyl and nitro groups.
Impact on Acidity and Reactivity

The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Electron-withdrawing groups typically stabilize this anion via resonance and/or induction, thereby increasing acidity (lowering pKa).

In 4-nitrophenol (B140041) (pKa ≈ 7.15), the nitro group strongly stabilizes the phenoxide ion through both its inductive (-I) and resonance (-R) effects. In this compound, the SIR effect significantly diminishes the stabilizing -R effect.[9] While the powerful electron-withdrawing -I effect of the nitro group still operates, the loss of resonance stabilization makes the phenoxide anion less stable compared to that of 4-nitrophenol.[7]

Consequently, this compound is a considerably weaker acid (pKa ≈ 8.25) than 4-nitrophenol (pKa ≈ 7.15) and 2,6-dimethyl-4-nitrophenol (B181267) (pKa ≈ 7.15), where the SIR effect is absent.[6][7] However, it remains more acidic than phenol itself (pKa ≈ 10) due to the persistent -I effect of the nitro group.[7]

G cluster_structure Molecular Structure cluster_effect Electronic & Steric Effects cluster_property Resulting Property A This compound B Ortho Methyl Groups C Para Nitro Group D Steric Hindrance B->D causes C->D E Steric Inhibition of Resonance (SIR) D->E leads to F Resonance (-R) Effect Diminished E->F G Inductive (-I) Effect Persists E->G does not affect H Reduced Phenoxide Anion Stabilization F->H G->H I Decreased Acidity (Higher pKa ≈ 8.25) H->I

Fig 2. Logical flow from structure to decreased acidity.

Spectroscopic and Crystallographic Characterization

Definitive structural elucidation of this compound requires a combination of spectroscopic and crystallographic techniques. While specific experimental data for this compound are not widely published, standard protocols for its analysis are well-established.

Experimental Protocols

The following sections detail generalized protocols for key analytical techniques used to characterize the molecular structure.

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including precise bond lengths, bond angles, and the critical dihedral angle of the nitro group relative to the aromatic ring.

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: Select a well-formed, defect-free crystal (0.1-0.3 mm) and mount it on a goniometer head.[10]

  • Data Collection:

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[11]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam (the rotation method).[11][12] The total rotation range and exposure time per frame are optimized to ensure data completeness and adequate reflection intensity.[11]

  • Data Processing:

    • Integrate the raw diffraction images to determine the Miller indices (h,k,l) and intensity of each reflection.[10]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic model against the experimental data to finalize atomic coordinates, bond lengths, and angles.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300-600 MHz spectrometer.

    • Expected signals would include: two singlets for the non-equivalent aromatic protons, a singlet for the two equivalent methyl groups, and a broad singlet for the phenolic hydroxyl proton (whose chemical shift is solvent and concentration-dependent).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected signals would correspond to the unique carbon atoms in the molecule: four aromatic carbons (two substituted, two proton-bearing), one methyl carbon, and potentially weak signals for the carbons bearing the nitro and hydroxyl groups.

FTIR spectroscopy is used to identify the characteristic vibrations of functional groups within the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample in an agate mortar.[13]

    • Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) and mix intimately with the sample.[13][14] The final sample concentration should be between 0.2% and 1%.[14]

    • Transfer the powder to a pellet die and compress under high pressure (e.g., 10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[15][16]

  • Data Acquisition:

    • Record a background spectrum using a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

    • Expected characteristic absorption bands include: a broad O-H stretch (phenol), asymmetric and symmetric N-O stretches (nitro group), aromatic C=C stretches, and C-H stretches (aromatic and methyl).

G Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR XRay Single Crystal X-ray Diffraction Sample->XRay Data Combined Spectroscopic & Crystallographic Data NMR->Data FTIR->Data XRay->Data Structure Definitive Molecular Structure & Bonding Confirmation Data->Structure

Fig 3. General analytical workflow for structural elucidation.

Synthesis Protocol

This compound can be synthesized via electrophilic nitration of 3,5-dimethylphenol (B42653). The following protocol is adapted from established procedures.[5][17][18]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 3,5-dimethylphenol (1.0 eq) in methanesulfonic acid.[17]

  • Nitration: Add sodium nitrate (B79036) (NaNO₃, 1.0 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.[5][17]

  • Reaction Monitoring: Allow the reaction to stir for an extended period (e.g., 18 hours) at low temperature.[17] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Pour the reaction mixture into a large volume of ice water with vigorous stirring.[17][18]

    • Decant the aqueous layer. Dissolve the remaining residue in ethyl acetate (B1210297) (EtOAc).[17]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.[18]

  • Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography (e.g., with a mobile phase of ethyl acetate/n-heptane) to yield the pure this compound.[17][18]

G Reactants Reactants: 3,5-Dimethylphenol Sodium Nitrate (NaNO₃) Reaction Combine and Stir at 0°C for 18h Reactants->Reaction Solvent Solvent & Acid: Methanesulfonic Acid Solvent->Reaction Quench Quench Reaction in Ice Water Reaction->Quench Extraction Extract with Ethyl Acetate (EtOAc) Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Purify Dry, Concentrate & Purify via Column Chromatography Wash->Purify Product Final Product: This compound Purify->Product

Fig 4. Workflow for the synthesis of this compound.

Biological Context and Potential Pathways

While direct enzymatic and signaling pathway studies on this compound are limited, research on structurally similar nitrophenols provides a basis for hypothesizing its biological interactions.[1] Nitrophenols are recognized as xenobiotic compounds, and various microorganisms have evolved pathways to degrade them.[19][20]

The microbial degradation of a related isomer, 3-methyl-4-nitrophenol (B363926), by Burkholderia sp. has been shown to proceed via a pathway involving two key enzymes: a monooxygenase (PnpA) and a reductase (PnpB).[1] It is plausible that this compound could be metabolized by similar enzymatic logic. A hypothesized pathway would involve an initial monooxygenation to remove the nitro group, forming a dimethyl-1,4-benzoquinone intermediate, which is then reduced to dimethylhydroquinone before subsequent ring cleavage.[1]

start This compound inter1 Dimethyl-1,4-benzoquinone (Intermediate) start->inter1 Monooxygenase (PnpA Analogue) inter2 Dimethylhydroquinone (Intermediate) inter1->inter2 Reductase (PnpB Analogue) downstream Ring Cleavage & Central Metabolism inter2->downstream title Hypothesized Microbial Degradation Pathway (Based on 3-methyl-4-nitrophenol metabolism)

Fig 5. Hypothesized microbial degradation pathway.

Conclusion

This compound is a molecule whose chemical properties are fundamentally dictated by its substitution pattern. The steric clash between the ortho-methyl groups and the para-nitro group induces a non-planar conformation, leading to the Steric Inhibition of Resonance. This effect significantly reduces the acidity of the phenolic proton compared to analogues lacking this steric strain. The technical protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive structural characterization of this compound, which is essential for its application in chemical and pharmaceutical research. Further investigation into its biological activity and metabolic fate may reveal novel applications and environmental impact.

References

Steric Effects on the Acidity of 3,5-Dimethyl-4-nitrophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the steric effects influencing the acidity of 3,5-dimethyl-4-nitrophenol. By examining its acidity constant (pKa) in comparison to structurally related phenols, we elucidate the critical role of steric hindrance in modulating electronic effects. This document details the underlying chemical principles, presents quantitative data, outlines experimental protocols for pKa determination, and provides visual representations of the involved chemical structures and logical relationships.

Introduction: The Interplay of Electronic and Steric Effects in Phenolic Acidity

The acidity of phenols is fundamentally governed by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing substituents on the aromatic ring generally increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[1][2] Conversely, electron-donating groups decrease acidity by intensifying the negative charge on the oxygen atom. The nitro group (-NO₂) is a potent electron-withdrawing group, capable of exerting both a negative inductive effect (-I) and a powerful negative resonance effect (-M).[3]

In the case of this compound, the presence of two methyl groups flanking the nitro group introduces a significant steric factor that complicates the straightforward prediction of its acidity based solely on electronic effects. This guide explores this specific steric hindrance and its quantifiable impact on the acidity of the phenolic proton.

Quantitative Analysis of Acidity

The acidity of this compound is best understood through a comparative analysis of its pKa value with that of phenol (B47542), 4-nitrophenol (B140041), and its isomer, 2,6-dimethyl-4-nitrophenol (B181267). A lower pKa value corresponds to a stronger acid.[4]

CompoundStructurepKa
PhenolC₆H₅OH~10.0[5]
4-Nitrophenol4-O₂NC₆H₄OH~7.15[6]
2,6-Dimethyl-4-nitrophenol4-O₂N-2,6-(CH₃)₂C₆H₂OH~7.15[6]
This compound4-O₂N-3,5-(CH₃)₂C₆H₂OH~8.25[5][6]

Key Observations:

  • 4-Nitrophenol vs. Phenol: The presence of the electron-withdrawing nitro group in the para position significantly increases the acidity of 4-nitrophenol (pKa ~7.15) compared to phenol (pKa ~10.0), demonstrating the powerful electron-withdrawing resonance effect of the nitro group.[5]

  • This compound vs. 4-Nitrophenol: this compound is considerably less acidic (pKa ~8.25) than 4-nitrophenol.[6] This is the central point of this guide and is attributed to steric hindrance.

  • This compound vs. 2,6-Dimethyl-4-nitrophenol: The isomeric 2,6-dimethyl-4-nitrophenol has a pKa (~7.15) similar to that of 4-nitrophenol and is significantly more acidic than this compound.[6]

  • This compound vs. Phenol: Despite the steric hindrance, this compound is still more acidic than phenol, indicating that the electron-withdrawing inductive effect of the nitro group is still operational.[5]

The Role of Steric Hindrance: Steric Inhibition of Resonance

The decreased acidity of this compound is a direct consequence of "steric inhibition of resonance."[7][8] For the nitro group to exert its full electron-withdrawing resonance effect, its p-orbitals must be coplanar with the p-orbitals of the benzene (B151609) ring.[7][8][9]

In this compound, the two methyl groups at the 3 and 5 positions (ortho to the nitro group) are bulky enough to clash with the oxygen atoms of the nitro group.[4][7] This steric strain forces the nitro group to rotate out of the plane of the aromatic ring.[6][7][8] This loss of planarity disrupts the conjugation between the nitro group and the ring, severely diminishing its ability to delocalize the negative charge of the phenoxide ion through resonance.[4][7]

While the resonance effect is hampered, the inductive effect of the nitro group, which is transmitted through the sigma bonds, is not dependent on the planarity and remains effective.[4] This is why this compound is still more acidic than phenol. In contrast, in 2,6-dimethyl-4-nitrophenol, the methyl groups are ortho to the hydroxyl group and do not sterically hinder the para-nitro group, allowing it to remain coplanar with the ring and exert its full resonance effect.[9]

Visualization of Chemical Structures and Steric Effects

The following diagrams illustrate the structures of the discussed phenols and the concept of steric inhibition of resonance.

cluster_phenol Phenol cluster_4np 4-Nitrophenol cluster_26dmnp 2,6-Dimethyl-4-nitrophenol cluster_35dmnp This compound p Phenol np4 4-Nitrophenol np26 2,6-Dimethyl-4-nitrophenol np35 This compound

Figure 1: The chemical compounds discussed in this guide.

steric_inhibition_of_resonance cluster_planar Planar System (e.g., 4-Nitrophenoxide) cluster_nonplanar Non-Planar System (3,5-Dimethyl-4-nitrophenoxide) A Benzene Ring B Nitro Group (-NO2) A->B Coplanar (Full Resonance) C Stabilized Phenoxide Ion B->C Effective Charge Delocalization D Benzene Ring E Nitro Group (-NO2) (Twisted) D->E Non-Coplanar (Inhibited Resonance) G Less Stabilized Phenoxide Ion E->G Reduced Charge Delocalization F Methyl Groups (Steric Hindrance) F->E Forces out of plane

Figure 2: Steric inhibition of resonance in 3,5-dimethyl-4-nitrophenoxide.

Experimental Protocols for pKa Determination

The pKa values presented in this guide can be determined experimentally using several well-established methods. The two most common techniques for phenols are spectrophotometric and potentiometric titrations.

Spectrophotometric Determination of pKa

This method is particularly suitable for nitrophenols, as the protonated (phenol) and deprotonated (phenoxide) forms exhibit distinct absorption spectra. The phenoxide ion of nitrophenols is typically colored, while the phenol form is colorless or less intensely colored.[10]

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the analyte are prepared.

  • Preparation of Analyte Solutions: A stock solution of the phenol is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture). Aliquots of this stock solution are added to each buffer solution to create a series of solutions with the same total phenol concentration but varying pH.

  • Spectrophotometric Measurements: The absorbance of each solution is measured at a wavelength where the molar absorptivity of the phenoxide ion is maximal and significantly different from that of the phenol form.[11]

  • Data Analysis: The pKa is determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[12] Alternatively, the Henderson-Hasselbalch equation can be used in its linear form to determine the pKa from a plot of log([A⁻]/[HA]) versus pH, where [A⁻] and [HA] are the concentrations of the phenoxide and phenol forms, respectively, calculated from the absorbance values.

spectrophotometry_workflow prep_buffers Prepare Buffer Solutions (Varying pH) mix_solutions Create Test Solutions (Constant [Phenol], Varying pH) prep_buffers->mix_solutions prep_analyte Prepare Phenol Stock Solution prep_analyte->mix_solutions measure_abs Measure Absorbance at λmax of Phenoxide mix_solutions->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka

Figure 3: Workflow for spectrophotometric pKa determination.

Potentiometric Titration

This classic method involves titrating a solution of the weak acid (the phenol) with a strong base and monitoring the pH change.[12][13]

Methodology:

  • Solution Preparation: A solution of the phenol of known concentration is prepared in a suitable solvent, often water or a water-cosolvent mixture to ensure solubility.[14]

  • Titration: The phenol solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.[13][14]

  • pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH meter.[13]

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.[14]

potentiometry_workflow prep_solution Prepare Phenol Solution of Known Concentration titrate Titrate with Standardized Strong Base (e.g., NaOH) prep_solution->titrate measure_ph Measure pH after Each Titrant Addition titrate->measure_ph plot_curve Plot pH vs. Volume of Titrant measure_ph->plot_curve find_pka pKa = pH at Half-Equivalence Point plot_curve->find_pka

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dimethyl-4-nitrophenol in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and an understanding of the physicochemical properties influencing its solubility.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₈H₉NO₃. It is a solid at room temperature and finds application as an intermediate in organic synthesis, including in the preparation of pharmaceutical compounds.[1] A thorough understanding of its solubility is crucial for its use in reaction chemistry, purification, and formulation development.

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
DichloromethaneSoluble[2]
MethanolSoluble[2]

It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of solubility is highly recommended. Based on the general solubility of nitrophenols, it is anticipated that this compound will also exhibit solubility in other polar organic solvents such as ethanol, acetone, and ethyl acetate.[3][4]

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure:

  • Polar Groups: The presence of a hydroxyl (-OH) and a nitro (-NO₂) group imparts polarity to the molecule, allowing for hydrogen bonding with polar solvents.

  • Nonpolar Structure: The benzene (B151609) ring and the two methyl (-CH₃) groups contribute to its nonpolar character, which would favor solubility in less polar organic solvents.

  • Steric Hindrance: The two methyl groups ortho to the nitro group create steric hindrance, which can influence intermolecular interactions and, consequently, solubility.[5][6]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values, the following gravimetric method provides a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the dried solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

    • The mass of the solvent is the difference between the weight of the vial with the solution and the weight of the vial with the dried solid.

    • Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

Synthesis of this compound

This compound is synthesized from 3,5-dimethylphenol (B42653). The following diagram illustrates the general synthetic pathway.

Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 3_5_dimethylphenol 3,5-Dimethylphenol ReactionStep Nitration at 0°C 3_5_dimethylphenol->ReactionStep NaNO3 Sodium Nitrate (B79036) (NaNO3) NaNO3->ReactionStep MESO3H Methanesulfonic Acid (MESO3H) MESO3H->ReactionStep Solvent Product This compound ReactionStep->Product

Synthesis of this compound.

The synthesis involves the nitration of 3,5-dimethylphenol using sodium nitrate in methanesulfonic acid at a controlled temperature.[2]

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps for the experimental determination of solubility.

Solubility_Workflow A Start: Define Solvent and Temperature B Prepare Supersaturated Solution (Excess Solute in Solvent) A->B C Equilibrate at Constant Temperature (24-72h with Agitation) B->C D Allow Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Weigh Filtered Saturated Solution E->F G Evaporate Solvent F->G H Weigh Dried Solute G->H I Calculate Solubility H->I J End: Report Solubility Data I->J

Experimental workflow for solubility determination.

This workflow provides a systematic approach to ensure accurate and reproducible solubility measurements in a laboratory setting.

References

Spectroscopic Profile of 3,5-Dimethyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dimethyl-4-nitrophenol. Due to the absence of publicly available experimental spectra, this guide utilizes predicted data to facilitate the structural analysis and characterization of this compound. The information is presented in a clear, structured format, supplemented with a generalized experimental protocol and logical workflow diagrams to aid researchers in their analytical endeavors.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and should be used as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H2, H6)7.0 - 7.5Singlet2H
-CH₃ (at C3, C5)2.2 - 2.5Singlet6H
-OHVariable (broad singlet)Broad Singlet1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature, and may exchange with deuterium (B1214612) in deuterated solvents, leading to its disappearance from the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-OH)150 - 155
C2, C6120 - 125
C3, C5 (-CH₃)135 - 140
C4 (-NO₂)145 - 150
-CH₃15 - 20

Experimental Protocol for NMR Spectroscopy

The following is a generalized, comprehensive protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds such as this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid the presence of interfering signals in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can influence the chemical shifts of labile protons like the hydroxyl group.

  • Concentration: For ¹H NMR, prepare a solution with a concentration of 5-20 mg/mL. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

  • Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.

  • NMR Tube: Transfer approximately 0.6-0.7 mL of the final solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector.

2. Instrumentation and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for ¹H nuclei, to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-5 seconds between scans to ensure complete relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR.

    • Utilize proton decoupling to simplify the spectrum, resulting in a single line for each unique carbon atom.

  • D₂O Exchange (for -OH identification): To confirm the assignment of the hydroxyl proton signal, a "D₂O shake" experiment can be performed. A drop of deuterium oxide (D₂O) is added to the NMR tube, and the ¹H NMR spectrum is re-acquired. The labile -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

3. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration and Multiplicity Analysis (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons it represents. The splitting pattern (multiplicity) of each signal (e.g., singlet, doublet, triplet) is analyzed to deduce information about neighboring protons.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Labeled structure of this compound for NMR assignments.

experimental_workflow NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum lock_shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate_analyze Integrate and Analyze (1H Multiplicity) reference->integrate_analyze assign Assign Signals integrate_analyze->assign

Caption: Generalized workflow for NMR spectral analysis.

In-Depth Technical Guide: FT-IR Spectrum Analysis of 3,5-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dimethyl-4-nitrophenol. This document outlines the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and pharmaceutical development.

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary functional groups are a hydroxyl group (-OH), two methyl groups (-CH₃), a nitro group (-NO₂), and a substituted benzene (B151609) ring. The steric hindrance imposed by the two methyl groups flanking the nitro group can influence the electronic effects and vibrational frequencies of the nitro group by potentially forcing it out of the plane of the aromatic ring.

The principal vibrational modes expected in the FT-IR spectrum are:

  • O-H stretching: Associated with the phenolic hydroxyl group.

  • C-H stretching: Arising from both the aromatic ring and the methyl substituents.

  • N-O stretching: From the nitro group, typically showing symmetric and asymmetric vibrations.

  • C=C stretching: Within the aromatic ring.

  • C-O stretching: Of the phenol (B47542) group.

  • C-H bending: From the methyl groups and the aromatic ring.

  • O-H bending: Associated with the hydroxyl group.

  • C-N stretching: Linking the nitro group to the aromatic ring.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum is not publicly available, a predictive analysis based on the FT-IR data of analogous compounds, such as 3-methyl-4-nitrophenol (B363926) and other nitrophenols, allows for the compilation of an expected peak table. The following table summarizes the anticipated FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3500 - 3200Strong, BroadO-H Stretch (H-bonded)Phenolic -OH
3100 - 3000MediumAromatic C-H StretchAr-H
2975 - 2850MediumAliphatic C-H Stretch-CH₃
1600 - 1585Medium-WeakC=C Stretch (in-ring)Aromatic Ring
1550 - 1475StrongAsymmetric N-O Stretch-NO₂
1500 - 1400MediumC=C Stretch (in-ring)Aromatic Ring
1470 - 1430MediumAsymmetric C-H Bend-CH₃
1370 - 1350MediumSymmetric C-H Bend-CH₃
1360 - 1290StrongSymmetric N-O Stretch-NO₂
1335 - 1250StrongC-O StretchPhenolic C-O
1200 - 1000MediumIn-plane C-H BendAr-H
900 - 675StrongOut-of-plane C-H BendAr-H

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

The following protocol details the steps for acquiring an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples and involves dispersing the analyte in a KBr matrix, which is transparent to infrared radiation.[1]

3.1. Materials and Equipment

  • This compound (analyte)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

  • Spatula

  • Analytical balance

3.2. Procedure

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry FT-IR grade KBr. The ratio of sample to KBr should be roughly 1:100.[1]

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound to the mortar and mix thoroughly with the KBr by grinding until a homogenous mixture is obtained. Work quickly to minimize moisture absorption by the KBr.[1]

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Perform baseline correction and other necessary spectral processing.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of this compound using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh_sample Weigh 1-2 mg of Sample grind_mix Grind and Mix in Agate Mortar weigh_sample->grind_mix weigh_kbr Weigh 100-200 mg of KBr weigh_kbr->grind_mix load_die Load Mixture into Die grind_mix->load_die press_pellet Apply Pressure (8-10 tons) load_die->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet run_background Acquire Background Spectrum place_pellet->run_background run_sample Acquire Sample Spectrum run_background->run_sample process_data Process and Analyze Data run_sample->process_data

FT-IR Experimental Workflow for KBr Pellet Method

4.2. Correlation of Functional Groups to IR Absorption Regions

This diagram illustrates the relationship between the functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.

functional_group_correlation cluster_molecule This compound cluster_regions Characteristic IR Absorption Regions (cm⁻¹) OH Phenolic -OH OH_stretch 3500-3200 (O-H Stretch) OH->OH_stretch CO_stretch 1335-1250 (C-O Stretch) OH->CO_stretch CH3 Methyl -CH₃ CH_stretch 3100-2850 (C-H Stretch) CH3->CH_stretch NO2 Nitro -NO₂ NO2_stretch 1550-1475 & 1360-1290 (N-O Stretch) NO2->NO2_stretch AR Aromatic Ring AR_stretch 1600-1400 (C=C Stretch) AR->AR_stretch

Functional Group and IR Absorption Correlation

References

Potential Biological Activities of 3,5-Dimethyl-4-nitrophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a large and diverse group of molecules that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Among these, nitrophenol derivatives represent a promising class of compounds with potential therapeutic applications. This technical guide focuses on the synthesis and biological evaluation of derivatives of 3,5-Dimethyl-4-nitrophenol, exploring their potential as antimicrobial, anticancer, and antioxidant agents. The presence of the nitro group, a strong electron-withdrawing moiety, along with the phenolic hydroxyl and methyl groups, provides a unique electronic and steric environment that can be strategically modified to enhance biological efficacy. This document aims to provide a comprehensive overview of the current state of research, including synthetic methodologies, quantitative biological data, and insights into their mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves the modification of the phenolic hydroxyl group. A common strategy is the introduction of various substituents through etherification or esterification reactions. For instance, the synthesis of 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol involves the reaction of 2,6-dimethylbenzene-1,4-diol with 4-nitrobenzyl bromide in the presence of a base.

A representative synthetic scheme for a this compound derivative is outlined below:

Synthetic_Pathway 2_6_dimethylbenzene_1_4_diol 2,6-Dimethylbenzene-1,4-diol intermediate1 Intermediate Product 2_6_dimethylbenzene_1_4_diol->intermediate1 Acetylation reagents1 Acetic Anhydride reagents1->2_6_dimethylbenzene_1_4_diol final_product 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol intermediate1->final_product Etherification reagents2 4-Nitrobenzyl bromide, N,N-dimethylformamide (DMF) reagents2->intermediate1

Figure 1: Synthesis of a this compound derivative.

Antimicrobial Activity

Derivatives of nitrophenols have demonstrated notable activity against a range of microbial pathogens. The antimicrobial efficacy is often attributed to the ability of the nitro group to undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components. Furthermore, the lipophilicity of the derivatives plays a crucial role in their ability to penetrate microbial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µM)Reference CompoundMIC (µM)
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis (clinical isolate)11Ciprofloxacin9
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis (type strain)11Ciprofloxacin9
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenolStaphylococcus aureus>91Gentamycin1.3
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenolEscherichia coli>91Gentamycin2.6
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenolPseudomonas aeruginosa>91Gentamycin2.6

Table 1: Minimum Inhibitory Concentrations (MIC) of a this compound derivative against various bacteria.[1][2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader (OD600) incubate->read_plate determine_mic MIC = Lowest concentration with no visible growth read_plate->determine_mic

Figure 2: Workflow for MIC determination by broth microdilution.

Anticancer Activity

Phenolic compounds, including nitrophenol derivatives, are known to exhibit anticancer properties through various mechanisms, such as the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. While specific data for a broad range of this compound derivatives is limited, related phenolic compounds have shown promising results. For instance, an alkylamino phenol (B47542) derivative has been reported to induce apoptosis in breast cancer cells by inhibiting the EGFR signaling pathway.

Plausible Signaling Pathway for Anticancer Activity

Based on studies of related phenolic compounds, a plausible mechanism of action for this compound derivatives could involve the modulation of key signaling pathways that regulate cell survival and apoptosis.

Anticancer_Signaling Derivative This compound Derivative EGFR EGFR Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Akt->Bax Activation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: A potential signaling pathway for anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives can act as a hydrogen donor, enabling these compounds to scavenge free radicals and exhibit antioxidant activity. The antioxidant potential is influenced by the nature and position of substituents on the aromatic ring.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: Add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

Conclusion and Future Directions

The derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. The available data, although limited for a broad range of derivatives, suggests promising antimicrobial activity. Further research is warranted to synthesize and screen a wider library of these compounds to establish clear structure-activity relationships for their antimicrobial, anticancer, and antioxidant properties. Elucidating the specific molecular targets and signaling pathways involved in their biological activities will be crucial for their future development as clinical candidates. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the exploration of this interesting class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethyl-4-nitrophenol from 3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-4-nitrophenol is a valuable chemical intermediate in various fields of organic synthesis, including the preparation of pharmaceuticals and UV stabilizers.[1] Its synthesis is a crucial step in the development of more complex molecules. This document provides a detailed protocol for the nitration of 3,5-dimethylphenol (B42653) to yield this compound, a process that requires careful control of reaction conditions to ensure optimal yield and purity. The following protocol is based on established laboratory procedures.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of a nitro group onto the 3,5-dimethylphenol ring. The directing effects of the hydroxyl and methyl groups favor substitution at the ortho and para positions. Due to steric hindrance from the two methyl groups at the ortho positions, the nitration occurs selectively at the para position (position 4).

(Image of the chemical reaction will be depicted here in a final document)

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
3,5-Dimethylphenol50 g[2]
Sodium Nitrate (B79036) (NaNO₃)34.8 g (1 eq)[2]
Methanesulfonic Acid (MeSO₃H)200 ml[2]
Reaction Conditions
Temperature0°C[2]
Reaction Time18 hours[2]
Product Information
Product NameThis compound
Molecular FormulaC₈H₉NO₃[2]
Yield7.86 g (11%)[2]
Melting Point107-108 °C[2]
AppearanceYellow solid
Purification
MethodSilica (B1680970) gel column chromatography[2]
EluentEthyl acetate (B1210297) / n-heptane (4:1)[2]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 3,5-Dimethylphenol

  • Sodium Nitrate (NaNO₃)

  • Methanesulfonic Acid (MeSO₃H)

  • Ethyl Acetate (EtOAc)

  • n-Heptane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 50 g of 3,5-Dimethylphenol in 200 ml of methanesulfonic acid.[2]

  • Cooling: Cool the solution to 0°C using an ice bath.[2]

  • Nitration: While maintaining the temperature at 0°C, add 34.8 g (1 equivalent) of sodium nitrate portion-wise to the stirred solution.[2]

  • Reaction Time: Allow the reaction to stir at 0°C for 18 hours.[2]

  • Quenching: After 18 hours, pour the reaction mixture into 4 liters of an ice-water mixture with vigorous stirring.[2]

  • Work-up:

    • Decant the water from the resulting residue.[2]

    • Dissolve the residue in 400 ml of ethyl acetate.[2]

    • Wash the ethyl acetate extract twice with 200 ml portions of saturated aqueous sodium bicarbonate.[2]

    • Wash the organic layer with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (4:1) as the eluent.[2]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain this compound.

    • The expected yield is approximately 7.86 g (11%).[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanesulfonic acid is corrosive. Handle with care.

  • The reaction should be cooled properly as nitration reactions can be exothermic.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation dissolve Dissolve 3,5-dimethylphenol in MeSO3H cool Cool to 0°C dissolve->cool add_nitrate Add NaNO3 portion-wise cool->add_nitrate react Stir for 18 hours at 0°C add_nitrate->react quench Pour into ice-water react->quench decant Decant water quench->decant extract Dissolve residue in EtOAc decant->extract wash_bicarb Wash with aq. NaHCO3 extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel chromatography (EtOAc/n-heptane 4:1) concentrate->chromatography isolate Isolate pure product chromatography->isolate

Caption: Workflow for the synthesis of this compound.

References

Laboratory Scale Synthesis of 3,5-Dimethyl-4-nitrophenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3,5-Dimethyl-4-nitrophenol, a valuable intermediate in the preparation of various pharmaceutical compounds and UV stabilizers.[1] The protocol is based on the nitration of 3,5-dimethylphenol (B42653). Included are comprehensive safety precautions, a summary of reagent properties, a step-by-step experimental procedure, and expected outcomes.

Chemical and Physical Data of Reagents and Product

A thorough understanding of the properties of all chemicals is crucial for the safe and effective execution of this synthesis. The following table summarizes key data for all substances involved.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
3,5-Dimethylphenol108-68-9C₈H₁₀O122.16Colorless to yellowish solid68219.5
Sodium Nitrate (B79036)7631-99-4NaNO₃84.99White crystalline solid308380 (decomposes)
Methanesulfonic Acid75-75-2CH₄O₃S96.11Colorless liquid17-19167 (10 mmHg)
Ethyl Acetate (B1210297)141-78-6C₄H₈O₂88.11Colorless liquid-83.677.1
Sodium Bicarbonate144-55-8NaHCO₃84.01White crystalline powder50 (decomposes)N/A
n-Heptane142-82-5C₇H₁₆100.21Colorless liquid-90.698.4
Silica (B1680970) Gel112926-00-8SiO₂60.08White solid (granules/powder)17102230
This compound 5344-97-8 C₈H₉NO₃ 167.16 Yellowish solid 107-108 N/A

Safety Precautions

This protocol involves the use of corrosive and flammable substances. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Handling of Acids: Methanesulfonic acid is highly corrosive and can cause severe burns.[2][3][4][5] Handle with extreme care, and have an acid spill kit readily available.

  • Flammable Solvents: Ethyl acetate and n-heptane are highly flammable liquids.[6][7][8][9][10][11] Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.

  • Oxidizing Agents: Sodium nitrate is an oxidizing agent and may intensify fire.[12][13][14][15] Avoid contact with combustible materials.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol is adapted from a known procedure for the nitration of 3,5-dimethylphenol.

Materials and Equipment:

  • 3,5-Dimethylphenol

  • Sodium nitrate

  • Methanesulfonic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • n-Heptane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid. Cool the solution to 0 °C using an ice bath.

  • Nitration: While maintaining the temperature at 0 °C, add 34.8 g of sodium nitrate in small portions over a period of time to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After 18 hours, pour the reaction mixture into 4 L of ice water with vigorous stirring. A precipitate or oily residue should form.

  • Extraction: Decant the upper aqueous layer. Dissolve the remaining residue in 400 mL of ethyl acetate.

  • Washing: Transfer the ethyl acetate solution to a separatory funnel and wash it twice with 200 mL portions of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Follow this with a wash using saturated saline solution.

  • Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (4:1) as the eluent.

  • Product Isolation: Collect the fractions containing the desired product (monitor by TLC) and combine them. Remove the solvent using a rotary evaporator to obtain the purified this compound. The expected yield is approximately 11%.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolution Dissolve 3,5-Dimethylphenol in Methanesulfonic Acid cooling Cool to 0°C dissolution->cooling nitration Add Sodium Nitrate cooling->nitration stirring Stir for 18h at 0°C nitration->stirring quenching Quench with Ice Water stirring->quenching extraction Extract with Ethyl Acetate quenching->extraction washing Wash with NaHCO₃ and Saline extraction->washing drying Dry with Na₂SO₄ washing->drying evaporation Evaporate Solvent drying->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography collection Collect Fractions chromatography->collection final_evaporation Evaporate Eluent collection->final_evaporation final_product Pure this compound final_evaporation->final_product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methyl groups, and the hydroxyl proton. The exact chemical shifts will depend on the deuterated solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbons, and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-H and C=C vibrations of the aromatic ring.[16]

Conclusion

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can effectively produce this important chemical intermediate for further applications in drug discovery and materials science.

References

Application Notes and Protocols for the Quantification of 3,5-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of 3,5-Dimethyl-4-nitrophenol. While specific validated methods for this compound are not widely published, the following protocols are adapted from validated methods for the structurally similar and isomeric compound, 3-methyl-4-nitrophenol (B363926). These methods serve as a strong starting point for method development and validation for the target analyte.

Introduction

This compound is a nitrophenolic compound of interest in various fields, including environmental science and as a potential metabolite of certain agrochemicals. Accurate quantification is essential for toxicological assessment, environmental monitoring, and in drug development studies where it may arise as a metabolite or impurity. The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of the closely related isomer, 3-methyl-4-nitrophenol. This data provides a reasonable expectation for the performance of a well-developed method for this compound.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.87 µg/mL[1]0.3 µg/L[2][3]
Limit of Quantification (LOQ) Not explicitly stated, but detectable down to 0.87 µg/mL[1]Not explicitly stated
Linearity Range 10 - 50 µg/mL[1]Not specified
Correlation Coefficient (r²) > 0.99[1]Not specified
Accuracy (Recovery) Not specified96 - 112% (for general nitrophenols)
Precision (RSD) < 15%[3]1 - 15% (for general nitrophenols)[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely accessible technique for the quantification of nitrophenols. A reversed-phase method is generally suitable for the separation of this compound from a sample matrix.

Experimental Protocol

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for extracting 3-methyl-4-nitrophenol from aqueous samples such as urine.[4]

  • Transfer 1 mL of the aqueous sample to a clean glass test tube.

  • Acidify the sample to a pH ≤ 2 with an appropriate acid (e.g., 1 M HCl) to ensure the analyte is in its protonated form.

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Repeat the extraction twice more with fresh portions of the extraction solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

3. HPLC Operating Conditions

The following conditions are based on methods for similar nitrophenols and provide a good starting point for method development.[1][4]

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v), isocratic elution
Flow Rate 1.0 mL/min
Detection Wavelength Estimated to be around 270-300 nm (requires empirical determination)
Injection Volume 20 µL
Column Temperature 30°C

4. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Plot the peak area against the concentration of each standard.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by comparing the peak areas with the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Aqueous Sample B Acidification (pH <= 2) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporation C->D E Reconstitution (Mobile Phase) D->E G HPLC System (C18 Column) E->G F Standard Solutions F->G H UV Detection G->H I Data Acquisition & Quantification H->I

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode. Due to the polar nature of nitrophenols, a derivatization step is often employed to improve volatility and chromatographic peak shape.[5][6]

Experimental Protocol

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC protocol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).

2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

This protocol is adapted from a method for 3-methyl-4-nitrophenol.[5]

  • Perform the Liquid-Liquid Extraction as described in the HPLC sample preparation section, using dichloromethane as the extraction solvent.

  • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer 100 µL of the concentrated extract into a GC vial with an insert.

  • Add 100 µL of a derivatizing agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • Seal the vial tightly and heat at 60-70°C for 30 minutes to facilitate the derivatization reaction.

  • Cool the vial to room temperature before injection.

3. GC-MS Operating Conditions

The following are typical starting conditions for the analysis of derivatized nitrophenols.

ParameterCondition
GC System A gas chromatograph with a capillary column
Column DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program Initial 80°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS System A mass spectrometer with Electron Ionization (EI) source
Ionization Energy 70 eV
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions of the derivative

4. Analysis

  • Inject the derivatized standards to determine the retention time and to establish a calibration curve.

  • Inject the derivatized samples.

  • Quantify the analyte by comparing the peak area of the selected ions in the samples to the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Aqueous Sample B Acidification A->B C Liquid-Liquid Extraction (Dichloromethane) B->C D Concentration C->D E Derivatization (e.g., MTBSTFA) D->E F GC-MS System (DB-5ms Column) E->F G EI Ionization F->G H SIM Detection G->H I Data Analysis H->I

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for HPLC Analysis of 3,5-Dimethyl-4-nitrophenol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrophenol is a nitrophenolic compound of interest in various fields, including environmental science and toxicology.[1] Accurate and reliable analytical methods are crucial for studying its metabolic fate, and potential biological effects. While specific metabolic pathways for this compound are not extensively documented, the metabolism of structurally similar compounds like 3-methyl-4-nitrophenol (B363926) and other nitrophenols primarily involves conjugation reactions (glucuronidation and sulfation) and reduction of the nitro group to form aminophenols.[1][2] Microbial degradation of the related 3-methyl-4-nitrophenol has been shown to proceed via intermediates such as methyl-1,4-benzoquinone and methylhydroquinone.[3]

This document provides a detailed application note and protocol for the analysis of this compound and its putative metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodology is adapted from validated methods for the structurally similar compound, 3-methyl-4-nitrophenol, and serves as a strong starting point for method development and validation for this compound.

Quantitative Data Summary

The following tables summarize the expected chromatographic performance and operating conditions for the HPLC analysis of this compound. These values are based on established methods for similar analytes and should be validated for the specific application.[4]

Table 1: Predicted Chromatographic Performance and Validation Parameters

ParameterExpected ValueReference
Retention TimeTo be determined (expected to be longer than 3-methyl-4-nitrophenol)Adapted from[4]
Linearity Range10 - 100 µg/mLAdapted from[4]
Correlation Coefficient (r²)>0.99[4]
Limit of Detection (LOD)~0.8 µg/mLAdapted from[4]
Limit of Quantification (LOQ)~2.5 µg/mLAdapted from[5]

Table 2: HPLC Operating Conditions

ParameterConditionReference
HPLC SystemStandard HPLC with UV detector[4]
ColumnC18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile PhaseAcetonitrile (B52724): Water with 0.1% Formic Acid (Gradient)Adapted from[4][6][7]
Flow Rate1.0 mL/min[4]
Detection Wavelength270 - 290 nm[4]
Injection Volume20 µL[4]
Column Temperature30°C[4]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its metabolites in biological matrices (e.g., urine, plasma) and environmental samples (e.g., water).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10, 25, 50, 75, 100 µg/mL).

Sample Preparation

The choice of sample preparation method will depend on the sample matrix.

This protocol is adapted from a validated method for extracting 3-methyl-4-nitrophenol from urine.[4]

  • Enzymatic Hydrolysis (for conjugated metabolites): To analyze total this compound (free and conjugated), an enzymatic hydrolysis step is necessary.

    • To 1 mL of urine sample, add a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0) to adjust the pH as recommended for the chosen β-glucuronidase/sulfatase enzyme.

    • Add the enzyme solution and incubate at 37°C for 2-4 hours or overnight to ensure complete hydrolysis.

  • Extraction:

    • Transfer 1 mL of the hydrolyzed (or non-hydrolyzed for free analyte analysis) urine sample to a clean glass test tube.

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

    • Vortex briefly and transfer to an HPLC vial for analysis.

This protocol is based on a general method for extracting nitrophenols from water.[2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Elution: Elute the retained analytes with 5 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve. Plot the peak area against the concentration of each standard.

  • Sample Analysis: Inject the prepared samples.

  • Data Processing: Determine the concentration of this compound and its metabolites in the samples by comparing their peak areas with the calibration curve.

Visualizations

Proposed Metabolic Pathway of this compound

The following diagram illustrates the postulated metabolic pathways for this compound based on the known metabolism of other nitrophenols. The primary routes are expected to be conjugation (Phase II metabolism) and reduction of the nitro group.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B 3,5-Dimethyl-4-aminophenol A->B Nitroreduction C Glucuronide Conjugate A->C Glucuronidation (UGT) D Sulfate Conjugate A->D Sulfation (SULT) B->C Glucuronidation B->D Sulfation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for HPLC Analysis

The diagram below outlines the general workflow for the HPLC analysis of this compound and its metabolites from a given sample.

A Sample Collection (e.g., Urine, Water) B Sample Preparation (LLE or SPE) A->B for free analyte C Enzymatic Hydrolysis (for total analyte) A->C D Evaporation & Reconstitution B->D C->B E HPLC Analysis D->E F Data Analysis & Quantification E->F

Caption: Experimental workflow for HPLC analysis.

References

Developing Antimicrobial Agents from 3,5-Dimethyl-4-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Nitrophenolic compounds have emerged as a promising class of molecules with demonstrated antimicrobial properties. This document provides detailed application notes and experimental protocols for the investigation of 3,5-Dimethyl-4-nitrophenol and its derivatives as potential antimicrobial agents. The protocols outlined herein cover essential stages of early-stage drug discovery, from the synthesis of the parent compound and the evaluation of its antimicrobial efficacy to the assessment of its cytotoxic effects and elucidation of its mechanism of action. The provided methodologies are intended to serve as a comprehensive guide for researchers in the field of antimicrobial drug development.

Introduction

This compound is a nitroaromatic compound that holds potential as a precursor for the synthesis of novel antimicrobial agents. The presence of the nitro group is a key feature, as it can be bioreduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism. This mechanism of action, which often involves DNA damage, makes nitrophenols an attractive starting point for the development of new drugs, potentially effective against resistant strains. Derivatives of this compound have shown activity against a range of pathogens, including multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria and fungi.[1] This document outlines the necessary steps to explore the antimicrobial potential of this compound and its analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3,5-dimethylphenol (B42653). A general laboratory-scale protocol is provided below.

Protocol 2.1: Synthesis of this compound [2]

Materials:

  • 3,5-Dimethylphenol

  • Methanesulfonic acid (MESO3H)

  • Sodium nitrate (B79036) (NaNO3)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated saline solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • n-Heptane

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid.

  • Cool the solution to 0°C using an ice bath.

  • While maintaining the temperature at 0°C, add one equivalent (34.8 g) of sodium nitrate in small portions.

  • Allow the reaction to stir at 0°C for 18 hours.

  • After the reaction is complete, pour the reaction mixture into 4 L of ice water with vigorous stirring.

  • Allow the mixture to settle and then decant the upper aqueous phase.

  • Dissolve the remaining residue in 400 mL of ethyl acetate.

  • Wash the ethyl acetate extract twice with 200 mL of saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with saturated saline solution and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (4:1) as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound.

In Vitro Antimicrobial Activity Assessment

The initial evaluation of a potential antimicrobial agent involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely used technique for this purpose.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old) on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

    • The eleventh well will serve as a growth control (broth and inoculum only), and the twelfth well as a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
This compound Data not availableData not availableData not availableData not available
Derivative A
Derivative B
Ciprofloxacin 0.25 - 1.00.008 - 0.060.25 - 1.0N/A
Fluconazole N/AN/AN/A0.25 - 2.0

Note: The table above is a template. Specific MIC values for this compound and its derivatives need to be determined experimentally. The provided values for the control antibiotics are typical ranges.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of potential antimicrobial compounds to mammalian cells to ensure their safety for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol 4.1: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a no-cell control (medium only).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compound HeLa
Derivative A HeLa
Derivative B HeLa
Doxorubicin (Control) HeLa~0.1-1.0

Note: The table above is a template. IC₅₀ values need to be determined experimentally.

Mechanism of Action Studies

Understanding the mechanism of action of a novel antimicrobial agent is critical for its development. For nitroaromatic compounds, a common mechanism involves the induction of DNA damage. The following protocols can be used to investigate this.

Assessment of DNA Damage

Protocol 5.1.1: Bacterial Neutral Comet Assay (Single Cell Gel Electrophoresis) [3][4]

This assay detects DNA double-strand breaks in individual bacterial cells.

Materials:

  • Bacterial culture treated with the test compound

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (e.g., containing lysozyme (B549824) and detergents)

  • Neutral electrophoresis buffer (e.g., TBE buffer)

  • DNA staining dye (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Fluorescence microscope

Procedure (Abridged):

  • Treat the bacterial culture with the test compound for a specified time.

  • Mix the treated bacterial cells with low melting point agarose.

  • Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells by immersing the slide in a lysis solution.

  • Perform electrophoresis under neutral pH conditions.

  • Stain the DNA with a fluorescent dye.

  • Visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail relative to the head indicate the extent of DNA damage.

Protocol 5.1.2: SOS Chromotest [5][6]

This is a colorimetric assay that measures the induction of the SOS DNA repair system in E. coli.

Materials:

  • E. coli strain engineered with a lacZ gene fusion to an SOS-inducible promoter (e.g., PQ37)

  • Test compound

  • Growth medium

  • β-galactosidase substrate (e.g., ONPG)

  • Microplate reader

Procedure (Abridged):

  • Incubate the engineered E. coli strain with various concentrations of the test compound.

  • After a suitable incubation period, measure the β-galactosidase activity using a colorimetric substrate.

  • An increase in β-galactosidase activity indicates the induction of the SOS response, suggesting that the compound causes DNA damage.

Proposed Signaling Pathway and Experimental Workflow

The antimicrobial activity of this compound and its derivatives is hypothesized to be initiated by the enzymatic reduction of the nitro group within the bacterial cell. This process, catalyzed by bacterial nitroreductases, generates reactive nitrogen intermediates that can cause significant DNA damage, leading to the activation of the SOS DNA repair pathway and ultimately, cell death.

antimicrobial_mechanism cluster_cell Bacterial Cell Compound This compound Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enters cell ReactiveIntermediates Reactive Nitrogen Intermediates Nitroreductase->ReactiveIntermediates Reduction DNA_damage DNA Damage (Strand Breaks) ReactiveIntermediates->DNA_damage Causes SOS_Response SOS Response Activation DNA_damage->SOS_Response Induces Cell_Death Cell Death SOS_Response->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action.

The following workflow outlines the key experimental stages for evaluating a novel derivative of this compound.

experimental_workflow start Synthesize Derivative of This compound mic Determine MIC (Protocol 3.1) start->mic cytotoxicity Assess Cytotoxicity (MTT) (Protocol 4.1) mic->cytotoxicity Active? no_go Discard/Modify mic->no_go Inactive? mechanism Investigate Mechanism of Action cytotoxicity->mechanism Low Toxicity? cytotoxicity->no_go High Toxicity? comet Comet Assay (Protocol 5.1.1) mechanism->comet sos SOS Chromotest (Protocol 5.1.2) mechanism->sos end Lead Candidate comet->end sos->end

Caption: Experimental workflow for antimicrobial agent development.

Conclusion

The protocols and application notes presented in this document provide a structured framework for the systematic evaluation of this compound and its derivatives as potential antimicrobial agents. By following these detailed methodologies, researchers can effectively assess the antimicrobial spectrum, cytotoxicity, and mechanism of action of novel compounds, thereby contributing to the critical search for new therapeutics to combat the growing challenge of antimicrobial resistance. Further derivatization of the parent compound may lead to the discovery of potent and selective antimicrobial agents with favorable safety profiles.

References

Application Notes and Protocols: Synthesis of Novel Pyrazole Derivatives from 3,5-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel pyrazole (B372694) derivatives using 3,5-dimethyl-4-nitrophenol as a starting material. The protocols detailed below outline a robust multi-step synthetic pathway, culminating in the formation of a pyrazole core bearing a 3,5-dimethyl-4-hydroxyphenyl substituent. This moiety is of significant interest in medicinal chemistry, as pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The inclusion of a phenolic group can further enhance biological activity, such as antioxidant and lipoxygenase inhibitory effects.[5]

Synthetic Strategy Overview

The synthesis of the target pyrazole derivatives from this compound is proposed via a three-step process. This pathway is designed to be accessible in a standard organic synthesis laboratory.

The proposed synthetic pathway is as follows:

  • Reduction of the Nitro Group: The initial step involves the reduction of the nitro group of this compound to yield 4-amino-3,5-dimethylphenol (B131400). This transformation is a common and well-established reaction in organic synthesis.[6]

  • Formation of the Hydrazine (B178648) Intermediate: The resulting aminophenol is then converted into the corresponding hydrazine derivative, (4-hydroxy-2,6-dimethylphenyl)hydrazine, through a diazotization reaction followed by reduction of the diazonium salt.

  • Knorr Pyrazole Synthesis: The final step is the cyclocondensation of the synthesized hydrazine with a 1,3-dicarbonyl compound to afford the desired pyrazole derivative. The Knorr pyrazole synthesis is a classic and highly efficient method for the formation of the pyrazole ring.[7][8][9][10][11]

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dimethylphenol

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid (10.0 eq) portion-wise while stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure 4-amino-3,5-dimethylphenol.

Expected Yield: 85-95%

Step 2: Synthesis of (4-Hydroxy-2,6-dimethylphenyl)hydrazine

Materials:

  • 4-Amino-3,5-dimethylphenol

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Beaker

  • Ice bath

  • Magnetic stirrer

  • Buchner funnel

Procedure:

  • Dissolve 4-amino-3,5-dimethylphenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated hydrazine hydrochloride salt by filtration using a Buchner funnel and wash with a small amount of cold diethyl ether.

  • To obtain the free hydrazine, dissolve the hydrochloride salt in water and neutralize with a cold solution of sodium hydroxide until the pH is approximately 8.

  • Extract the free hydrazine with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to yield (4-hydroxy-2,6-dimethylphenyl)hydrazine.

Expected Yield: 60-70%

Step 3: Synthesis of 1-(4-Hydroxy-2,6-dimethylphenyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • (4-Hydroxy-2,6-dimethylphenyl)hydrazine

  • Acetylacetone (B45752) (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve (4-hydroxy-2,6-dimethylphenyl)hydrazine (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Add cold deionized water to the concentrated mixture to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 1-(4-hydroxy-2,6-dimethylphenyl)-3,5-dimethyl-1H-pyrazole.

Expected Yield: 75-85%

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactantReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1This compoundSnCl₂·2H₂O, HClEthanol80-902-485-95
24-Amino-3,5-dimethylphenolNaNO₂, SnCl₂·2H₂O, HClWater/HCl0 - RT2.560-70
3(4-Hydroxy-2,6-dimethylphenyl)hydrazineAcetylacetone, Acetic AcidEthanolReflux4-675-85

Table 2: Representative Characterization Data for a Novel Pyrazole Derivative

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ (ppm)9.5-10.5 (s, 1H, -OH), 6.8-7.2 (m, 2H, Ar-H), 5.9 (s, 1H, pyrazole-H), 2.2 (s, 6H, Ar-CH₃), 2.1 (s, 6H, pyrazole-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)155.0, 148.0, 140.0, 130.0, 125.0, 115.0, 105.0, 20.0, 15.0
Mass Spec (ESI-MS) m/zCalculated for C₁₃H₁₆N₂O [M+H]⁺: 217.13, Found: 217.15
FT-IR (KBr, cm⁻¹)3400-3200 (br, O-H), 3050 (Ar C-H), 2920 (C-H), 1600, 1500 (C=C, C=N)

(Note: The characterization data provided is a representative example and may vary based on the specific 1,3-dicarbonyl compound used in the final step.)

Visualizations

Synthetic Workflow

Synthetic_Workflow A This compound B 4-Amino-3,5-dimethylphenol A->B Reduction (SnCl₂, HCl) C (4-Hydroxy-2,6-dimethylphenyl)hydrazine B->C Diazotization & Reduction (NaNO₂, SnCl₂) D Novel Pyrazole Derivative C->D Knorr Synthesis (1,3-Dicarbonyl)

Caption: Synthetic pathway from this compound to a novel pyrazole derivative.

Potential Signaling Pathway Inhibition

Many pyrazole derivatives are known to inhibit key signaling pathways implicated in inflammation and cancer. For instance, some pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes or various protein kinases.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase Cascade (e.g., MAPK) Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor COX COX Enzyme Prostaglandins Prostaglandins COX->Prostaglandins GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression Pyrazole Novel Pyrazole Derivative Pyrazole->Kinase1 Inhibition Pyrazole->COX Inhibition

Caption: Potential inhibitory action of novel pyrazole derivatives on inflammatory signaling pathways.

References

Application Notes and Protocols for the Nitration of 3,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nitration of 3,5-dimethylphenol (B42653). The primary products of this electrophilic aromatic substitution are 3,5-dimethyl-4-nitrophenol and 3,5-dimethyl-2-nitrophenol. The protocols outlined below are based on established synthetic methods and are intended to guide researchers in the safe and efficient synthesis of these compounds, which can serve as valuable intermediates in pharmaceutical development and organic synthesis.

The nitration of 3,5-dimethylphenol is influenced by the directing effects of the hydroxyl and methyl groups on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl groups are weakly activating ortho-, para-directors. Consequently, the incoming nitro group is directed to the positions ortho and para to the hydroxyl group.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative nitration of 3,5-dimethylphenol to produce this compound.

ParameterValueReference
Starting Material3,5-Dimethylphenol[1]
ReagentsSodium Nitrate (B79036), Methanesulfonic Acid[1]
ProductThis compound[1]
Yield11%[1]
AppearanceNot specified
Melting PointNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol details the synthesis of this compound using sodium nitrate in methanesulfonic acid.

Materials:

  • 3,5-Dimethylphenol

  • Methanesulfonic acid (MESO3H)

  • Sodium nitrate (NaNO3)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated saline solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel

  • n-Heptane

  • Ice

Equipment:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid. Cool the solution to 0 °C using an ice bath.

  • Nitration: While maintaining the temperature at 0 °C, add one equivalent (34.8 g) of sodium nitrate in small portions.

  • Reaction Time: Stir the reaction mixture at 0 °C for 18 hours.

  • Quenching: Pour the reaction mixture into 4 L of ice water with vigorous stirring.

  • Extraction: Decant the upper aqueous phase. Dissolve the remaining residue in 400 mL of ethyl acetate.

  • Washing: Transfer the ethyl acetate solution to a separatory funnel and wash twice with 200 mL portions of saturated aqueous sodium bicarbonate. Subsequently, wash with saturated saline solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (4:1) to yield this compound (7.86 g, 11% yield).[1]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,5-dimethylphenol in methanesulfonic acid cool Cool to 0 °C start->cool add_nitrate Add NaNO3 in portions cool->add_nitrate react Stir for 18 hours at 0 °C add_nitrate->react quench Pour into ice water react->quench extract Extract with Ethyl Acetate quench->extract wash_bicarcan wash_bicarcan extract->wash_bicarcan wash_bicarb Wash with NaHCO3 wash_saline Wash with saline dry Dry with Na2SO4 wash_saline->dry concentrate Concentrate dry->concentrate wash_bicarcan->wash_saline chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-Dimethyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the direct nitration of 3,5-dimethylphenol (B42653). This electrophilic aromatic substitution reaction typically involves reacting 3,5-dimethylphenol with a nitrating agent. A reported procedure involves dissolving 3,5-dimethylphenol in methanesulfonic acid, cooling the solution, and then adding sodium nitrate (B79036) in batches.[1]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in the nitration of phenols can be attributed to several factors. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and can lead to the formation of multiple products. Key reasons for low yield include:

  • Oxidation of the phenol (B47542): Phenols are susceptible to oxidation by nitric acid, especially under harsh conditions, leading to the formation of dark, tarry substances.[2]

  • Formation of isomers: While the 4-position is sterically favored, some ortho-nitration can occur, leading to isomeric impurities and reducing the yield of the desired product.

  • Over-nitration: The activated ring can undergo further nitration to form dinitro or trinitro derivatives, particularly if reaction conditions are not carefully controlled.[3]

Q3: What are the typical impurities I might encounter in my crude product?

A3: Impurities in crude this compound generally arise from side reactions during the synthesis. These can include:

  • Unreacted 3,5-dimethylphenol.

  • Isomeric byproducts such as 3,5-dimethyl-2-nitrophenol.

  • Over-nitrated products like dinitrated dimethylphenols.

  • Oxidation products, which often appear as dark, resinous materials.[2]

Q4: How can I purify the crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography. A documented purification process involves dissolving the crude residue in ethyl acetate (B1210297), washing with saturated aqueous sodium bicarbonate, and then performing silica (B1680970) gel column chromatography using a solvent mixture of ethyl acetate and n-heptane.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of the desired product. Reaction temperature is too high: This can promote oxidation and the formation of side products.[2]Maintain a low reaction temperature, for instance, by using an ice bath (around 0 °C) during the addition of the nitrating agent.[1][2]
Incorrect stoichiometry: An excess of the nitrating agent can lead to over-nitration.Use a controlled molar ratio of the nitrating agent to the phenol.[2] A 1:1 molar ratio of sodium nitrate to 3,5-dimethylphenol is a good starting point.[1]
Vigorous reaction: Uncontrolled reaction rates can decrease selectivity.Add the nitrating agent slowly and in portions to the phenol solution with efficient stirring to manage the reaction rate and dissipate heat.[1][2]
Formation of a dark, tarry substance. Oxidation of the phenol: Phenols are sensitive to strong oxidizing agents like concentrated nitric acid.[2]Use a milder nitrating system. For instance, using sodium nitrate in methanesulfonic acid can offer a more controlled reaction.[1] Also, consider using more dilute solutions.[2]
Reaction temperature is too high: Higher temperatures accelerate oxidation.[2]Ensure the reaction is adequately cooled throughout the addition of the nitrating agent.[2]
Presence of multiple nitrated isomers. Lack of regioselectivity: The activating groups on the phenol ring can direct nitration to multiple positions.While direct nitration of 3,5-dimethylphenol is common, for other phenols, a two-step nitrosation-oxidation process is used to improve regioselectivity.[4][5] This could be an alternative strategy to explore.
Difficulty in isolating the product. Product is soluble in the aqueous phase: After quenching the reaction with ice water, the product may have some solubility, leading to losses.Ensure a large volume of ice water is used to precipitate the product effectively.[1] After decanting the aqueous layer, extract the remaining residue with a suitable organic solvent like ethyl acetate to recover any dissolved product.[1]
Quantitative Data on Nitration of Phenols
ParameterConditionEffect on Yield/SelectivityReference
Temperature Low (e.g., 20°C) vs. High (e.g., 40°C)Lower temperatures generally favor higher yields of the desired p-nitrophenol by minimizing side reactions.[6][6]
Nitric Acid Concentration Dilute (e.g., 32.5%) vs. ConcentratedDilute nitric acid can lead to higher yields (up to 91% for o/p nitrophenols) and better selectivity.[6][6]
Reaction Time Increasing time up to a certain pointThe yield of nitrophenol can increase with reaction time as more nitronium ions are formed, but prolonged times may lead to degradation.[7][7]
Catalyst Use of solid acid catalysts (e.g., alumina)Solid acid catalysts can be used to promote nitration under milder conditions and potentially improve selectivity.[7][7]

Experimental Protocols

Synthesis of this compound[1]

This protocol is based on a reported synthesis of this compound.

Materials:

  • 3,5-Dimethylphenol

  • Methanesulfonic acid (MESO₃H)

  • Sodium nitrate (NaNO₃)

  • Ethyl acetate (EtOAc)

  • n-Heptane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel

  • Ice

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dimethylphenol (e.g., 50 g) in methanesulfonic acid (e.g., 200 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nitration: Slowly add one equivalent of sodium nitrate (e.g., 34.8 g) in batches to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at this temperature for 18 hours.

  • Quenching: Pour the reaction mixture into a large volume of ice water (e.g., 4 L) under vigorous stirring. A residue should form.

  • Workup:

    • Decant the upper aqueous phase.

    • Dissolve the remaining residue in ethyl acetate (e.g., 400 mL).

    • Wash the ethyl acetate solution twice with saturated aqueous sodium bicarbonate (e.g., 2 x 200 mL).

    • Dry the organic layer with anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried ethyl acetate solution.

    • Purify the resulting crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (e.g., 4:1 ratio).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain this compound. A reported yield for this procedure is 11%.[1]

Visualizations

SynthesisWorkflow start_end start_end process process decision decision io io result result Start Start Dissolve Dissolve 3,5-Dimethylphenol in Methanesulfonic Acid Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddNitrate Add NaNO₃ in batches at 0°C Cool->AddNitrate Stir Stir for 18 hours at 0°C AddNitrate->Stir Quench Pour into Ice Water Stir->Quench Workup Aqueous Workup (EtOAc, NaHCO₃ wash) Quench->Workup Purify Column Chromatography (Silica, EtOAc/Heptane) Workup->Purify Product Pure 3,5-Dimethyl- 4-nitrophenol Purify->Product End End Product->End

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield problem problem cause cause solution solution LowYield Problem: Low Yield or Dark Tarry Product Temp Cause: Temperature Too High? LowYield->Temp Stoich Cause: Incorrect Stoichiometry? LowYield->Stoich Vigorous Cause: Reaction Too Vigorous? LowYield->Vigorous Sol_Temp Solution: Maintain 0°C with an ice bath. Temp->Sol_Temp Sol_Stoich Solution: Use 1:1 molar ratio of NaNO₃ to phenol. Stoich->Sol_Stoich Sol_Vigorous Solution: Add nitrating agent slowly with good stirring. Vigorous->Sol_Vigorous

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 3,5-Dimethyl-4-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dimethyl-4-nitrophenol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common methods for purifying crude this compound are recrystallization and column chromatography. For crude products with a relatively high purity and minor impurities, recrystallization is often the more straightforward and efficient method.[1] However, for complex mixtures containing significant amounts of byproducts, column chromatography may be necessary to achieve high purity.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically arise from the nitration of 3,5-dimethylphenol. Potential impurities include:

  • Unreacted Starting Material: Residual 3,5-dimethylphenol.

  • Isomeric Byproducts: Other nitrated isomers of 3,5-dimethylphenol.

  • Over-nitrated Products: Dinitro- or trinitro-dimethylphenol derivatives.

  • Side-reaction Products: Oxidation or degradation products that can contribute to the coloration of the crude material.[1]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable technique for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed. Detection is typically performed with a UV detector at a wavelength where this compound exhibits strong absorbance. Gas chromatography-mass spectrometry (GC-MS) can also be utilized for purity analysis and to identify any volatile impurities.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound does not dissolve in the hot solvent.

Possible CauseSuggested Solution
Incorrect solvent choice. The polarity of the solvent may not be suitable for dissolving this compound. This compound is known to be soluble in polar solvents like methanol (B129727) and dichloromethane.[2] Consider switching to a more appropriate solvent or using a solvent mixture.
Insufficient solvent. Add more of the hot solvent in small increments until the solid completely dissolves. Be cautious not to add an excessive amount, as this will lead to a lower yield.[1]
Low temperature. Ensure that the solvent is heated to its boiling point to maximize the solubility of the compound.[1]

Problem 2: The compound "oils out" instead of forming crystals.

Possible CauseSuggested Solution
The solution is supersaturated and has been cooled too quickly. Reheat the solution to redissolve the oil. Allow the solution to cool at a slower rate to room temperature before placing it in an ice bath. Scratching the inner surface of the flask with a glass rod can help initiate crystallization.[1][2]
High concentration of impurities. A high impurity level can lower the melting point of the mixture, causing it to separate as an oil.[1][2] A preliminary purification step, such as column chromatography, might be necessary to remove the bulk of the impurities.
The boiling point of the solvent is higher than the melting point of the compound. If the compound's melting point is lower than the solvent's boiling point, it will melt before dissolving. Choose a solvent with a lower boiling point.

Problem 3: No crystals form upon cooling.

Possible CauseSuggested Solution
The solution is not sufficiently saturated. Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[2][3]
Supersaturation. The solution may be supersaturated, a state where the compound remains dissolved even though the concentration is above its solubility limit at that temperature. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Inappropriate solvent. The chosen solvent may not have a significant difference in solubility for the compound at high and low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3]

Problem 4: Poor recovery of the purified compound.

Possible CauseSuggested Solution
Too much solvent was used. If the solution is too dilute, the compound's concentration may not reach saturation upon cooling, resulting in a low yield.[1][4] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[4]
The compound has significant solubility in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved in the mother liquor.[1]
Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the compound from crystallizing on the filter paper.[1]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolaritySuitability for RecrystallizationComments
Water HighPoorWhile nitrophenols can have some water solubility, especially at elevated temperatures, it is generally not an ideal primary solvent for recrystallization of this compound.[5]
Ethanol (B145695)/Water HighGood (as a mixed solvent system)An ethanol/water mixture can be an effective solvent system. The compound is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes cloudy, indicating saturation.[1]
Methanol HighPotentialThis compound is soluble in methanol.[2] Its suitability as a single recrystallization solvent would depend on its solubility at low temperatures. A mixed solvent system with water might be more effective.
Dichloromethane MediumPotential (as part of a mixed solvent system)The compound is soluble in dichloromethane.[2] Due to its high volatility, it is often used in a mixed solvent system with a less polar solvent like hexane (B92381) or heptane (B126788) to induce precipitation.
Ethyl Acetate/Heptane Medium/LowGood (as a mixed solvent system)This solvent system is used for the purification of this compound by column chromatography, suggesting it could also be effective for recrystallization.[2] The compound would be dissolved in a minimal amount of hot ethyl acetate, followed by the addition of heptane.
Toluene LowPotentialToluene can be a good solvent for the recrystallization of similar aromatic nitro compounds.[1]
Hexane/Heptane LowPoor (as a single solvent)These non-polar solvents are unlikely to dissolve the polar this compound, even at elevated temperatures. They are more suitable as anti-solvents in a mixed-solvent system.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water Solvent System

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials.

  • Inducing Crystallization: Remove the flask from the heat source. While the solution is still hot, slowly add deionized water dropwise with continuous stirring until the solution becomes persistently turbid (cloudy). If an excessive amount of precipitate forms, add a few drops of hot ethanol to redissolve it.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional, if insoluble impurities are present) dissolve->hot_filtration induce_crystallization Induce Crystallization (e.g., add anti-solvent) hot_filtration->induce_crystallization Filtrate cool_slowly Slow Cooling to Room Temperature induce_crystallization->cool_slowly ice_bath Cool in Ice Bath to Maximize Crystal Formation cool_slowly->ice_bath vacuum_filtration Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart of the general experimental workflow for the purification of a solid compound by recrystallization.

References

column chromatography methods for purifying 3,5-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,5-Dimethyl-4-nitrophenol using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue Possible Cause Suggested Solution
Compound does not move from the origin (low Rf value) The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.[1][2]
Compound elutes too quickly (high Rf value) The mobile phase is too polar, resulting in poor interaction with the stationary phase.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[1][2]
Broad or tailing peaks 1. Strong interaction between the polar phenolic group and the acidic silica (B1680970) gel.[3] 2. Uneven packing of the column. 3. Overloading of the column with the sample.1. Add a small amount of a polar modifier like acetic acid to the mobile phase to reduce strong interactions.[3] 2. Ensure the silica gel is packed uniformly without any cracks or channels. 3. Reduce the amount of crude material loaded onto the column.
Poor separation of impurities 1. Inappropriate mobile phase composition. 2. Isocratic elution is not sufficient to separate compounds with similar polarities.1. Optimize the solvent system by testing different ratios of hexane and ethyl acetate using Thin Layer Chromatography (TLC) first.[4] 2. Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[3]
Compound appears to decompose on the column This compound, like other nitrophenols, may be sensitive to the acidic nature of silica gel.1. Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the mobile phase. 2. Consider using a different stationary phase like neutral alumina (B75360).[5]
Low recovery of the purified compound 1. The compound is irreversibly adsorbed onto the silica gel due to high polarity.[3] 2. The mobile phase is not polar enough to elute the compound completely.1. Use a more polar mobile phase or consider reverse-phase chromatography. 2. After eluting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to recover any remaining compound.[1]
Crystallization of the compound in the column The concentration of the compound is too high in a particular solvent band, leading to precipitation.1. Load a smaller amount of the crude material. 2. Use a solvent system in which the compound has better solubility.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of nitrophenols due to its polarity, which allows for effective separation based on the polarity of the components in the mixture.[7] Neutral alumina can be considered as an alternative if the compound shows sensitivity to the acidic nature of silica gel.[5]

Q2: How do I determine the best mobile phase for the separation?

A2: The ideal mobile phase can be determined by running preliminary Thin Layer Chromatography (TLC) plates with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][4] The ratio of these solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.[4]

Q3: Should I use isocratic or gradient elution?

A3: For complex mixtures containing impurities with a range of polarities, gradient elution is generally more effective.[3] Start with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute compounds of increasing polarity.[3]

Q4: How much crude material can I load onto the column?

A4: The loading capacity depends on the difficulty of the separation and the column size. A general guideline is a silica gel to crude material weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations. Overloading the column can lead to poor separation.[8]

Q5: My crude sample is not very soluble in the initial mobile phase. How should I load it onto the column?

A5: You can use a "dry loading" technique. Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[8]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material. It is based on methods used for structurally similar compounds like 3-methyl-4-nitrophenol.[3]

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading, if needed)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in hexane.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Continuously add hexane to the column to keep it from running dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 9:1 hexane/ethyl acetate) or a more volatile solvent like dichloromethane. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with a low polarity mobile phase, such as 9:1 hexane/ethyl acetate.

  • Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

    • 9:1 Hexane/Ethyl Acetate (2-3 column volumes)

    • 8:2 Hexane/Ethyl Acetate (2-3 column volumes)

    • 7:3 Hexane/Ethyl Acetate (until the desired compound has eluted)

  • Collect the eluent in a series of labeled fractions.

5. Analysis and Product Isolation:

  • Monitor the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides illustrative data for the purification of nitrophenols based on similar compounds. Actual values for this compound may vary and should be determined experimentally.

Parameter Value/Range Notes
Stationary Phase Silica Gel (60-120 mesh)Standard polarity for normal-phase chromatography.
Mobile Phase Hexane/Ethyl AcetateA versatile solvent system with tunable polarity.
Estimated Rf Value 0.2 - 0.4 (in 8:2 Hexane/EtOAc)This is an estimated range; optimal Rf should be determined by TLC. Based on data for similar phenols.[9]
Loading Capacity 1-5% (w/w crude/silica)Depends on the separation difficulty.
Typical Yield 70-85%Can be lower depending on the purity of the crude material and losses during the process.[3]
Expected Purity >98%Achievable with careful fractionation and monitoring.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Column_Packing 1. Pack Column (Silica Gel in Hexane) Sample_Loading 2. Load Crude Sample (Wet or Dry Method) Column_Packing->Sample_Loading Start_Elution 3. Start Elution (Low Polarity Mobile Phase) Sample_Loading->Start_Elution Gradient 4. Gradually Increase Polarity (e.g., increase % Ethyl Acetate) Start_Elution->Gradient Collect_Fractions 5. Collect Fractions Gradient->Collect_Fractions TLC_Analysis 6. Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions 7. Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal 8. Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Purified this compound Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_properties Compound & Mobile Phase Properties cluster_outcome Chromatographic Outcome Compound_Polarity Compound Polarity Interaction Interaction with Stationary Phase Compound_Polarity->Interaction directly proportional Mobile_Phase_Polarity Mobile Phase Polarity Elution_Speed Elution Speed Mobile_Phase_Polarity->Elution_Speed directly proportional Interaction->Elution_Speed inversely proportional

Caption: Relationship between polarity and elution speed in normal-phase chromatography.

References

identifying and removing byproducts in 3,5-Dimethyl-4-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of 3,5-Dimethyl-4-nitrophenol.

Troubleshooting Guides

Q1: What are the most common byproducts I might encounter in the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of 3,5-dimethylphenol (B42653) (3,5-xylenol). During this process, several byproducts can be formed. These include:

  • Isomeric Byproducts: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 3,5-dimethyl-2-nitrophenol (B181186) and 3,5-dimethyl-6-nitrophenol.

  • Unreacted Starting Material: Residual 3,5-dimethylphenol is a common impurity.[1]

  • Over-nitrated Products: Under certain conditions, dinitro- or trinitro- derivatives of 3,5-dimethylphenol can be formed.[2]

  • Oxidation and Degradation Products: The reaction conditions can sometimes lead to the formation of colored impurities due to oxidation or degradation of the phenolic compounds.[3]

  • Byproducts from Starting Material Impurities: Commercial 3,5-xylenol may contain other xylenol isomers (e.g., 3,4-xylenol, 2,5-xylenol), which will also be nitrated, leading to a mixture of nitroxylenols.[4]

Q2: How can I identify the presence of these byproducts in my crude product?

A2: Several analytical techniques can be employed to identify and quantify the impurities in your crude this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for this purpose.[5][6] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also invaluable for structural elucidation.[7][8]

Below is a summary of analytical methods that can be utilized:

Analytical Technique Purpose Typical Parameters
HPLC Purity assessment and quantification of isomers and unreacted starting material.[5]Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water gradient[6]Detector: UV at 270 nm or 317 nm[5][6]
GC-MS Identification of volatile impurities and isomeric byproducts.[6]Column: Capillary column suitable for polar analytes.Detection: Mass spectrometry for structural identification.
TLC Rapid, qualitative assessment of reaction progress and purity.[2]Stationary Phase: Silica (B1680970) gelMobile Phase: Hexane (B92381)/Ethyl Acetate (B1210297) mixture
¹H NMR Spectroscopy Structural confirmation and identification of isomers based on distinct chemical shifts and splitting patterns of aromatic protons.Solvent: CDCl₃ or DMSO-d₆
IR Spectroscopy Identification of functional groups. The position of the nitro group (NO₂) stretch can vary between isomers.[7]Symmetric NO₂ stretch: ~1333-1343 cm⁻¹[7]

Q3: My reaction has resulted in a dark, oily residue instead of a solid product. What could be the cause and how should I proceed?

A3: The formation of a dark, oily residue often indicates the presence of significant impurities, likely from oxidation or degradation side reactions.[3] It may also suggest a high concentration of various isomeric byproducts that depress the melting point of the mixture.

To address this, a systematic purification approach is necessary. Column chromatography is generally the most effective method for separating the desired product from a complex mixture of this nature.[2][3]

Caption: Troubleshooting workflow for an oily crude product.

Q4: How can I effectively separate the isomeric byproducts from this compound?

A4: Separating nitrophenol isomers is challenging due to their similar physicochemical properties.[9] While methods like steam distillation are effective for separating o-nitrophenol from p-nitrophenol due to differences in hydrogen bonding, this is less applicable to the isomers of this compound where these differences are less pronounced.[10]

The most reliable method for separating these isomers is column chromatography.[2][3]

Purification Method Effectiveness for Isomer Separation Considerations
Column Chromatography HighAllows for separation based on small differences in polarity. Gradient elution can improve resolution.[3]
Recrystallization Moderate to LowMay be effective if one isomer is present in a much higher concentration, but co-crystallization is a risk.
Fractional Distillation LowBoiling points of the isomers are typically very close, making separation by distillation impractical.[11]

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for the synthesis of this compound?

A1: A common method involves the direct nitration of 3,5-dimethylphenol.[12]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent like methanesulfonic acid and cool the solution to 0°C in an ice bath.[12]

  • Nitration: Slowly add a nitrating agent, such as sodium nitrate, in small portions while maintaining the temperature at 0°C.[12]

  • Reaction: Allow the reaction to stir for several hours at a low temperature.[12]

  • Quenching: Pour the reaction mixture into a large volume of ice water with vigorous stirring to precipitate the crude product.[12]

  • Extraction: The aqueous phase can be decanted, and the residue dissolved in an organic solvent like ethyl acetate.[12]

  • Washing: Wash the organic extract with a saturated aqueous sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve 3,5-dimethylphenol in methanesulfonic acid at 0°C B Add NaNO₃ in batches A->B C Stir for 18 hours B->C D Pour into ice water C->D E Dissolve residue in Ethyl Acetate D->E F Wash with NaHCO₃ and brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Obtain Pure Product H->I

Caption: General experimental workflow for the synthesis and purification of this compound.

Q2: Which purification technique, recrystallization or column chromatography, should I choose?

A2: The choice of purification technique depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is a good option if your crude product is relatively pure and solid, with small amounts of impurities. It is a simpler and often faster technique.

  • Column chromatography is more suitable for complex mixtures, oily products, or when high purity is essential, as it provides better separation of components with similar polarities.[3]

Purification_Decision_Tree Start Crude Product Assessment IsSolid Is the product solid and mostly pure? Start->IsSolid IsOily Is the product oily or a complex mixture? Start->IsOily Recrystallize Use Recrystallization IsSolid->Recrystallize Yes ColumnChrom Use Column Chromatography IsOily->ColumnChrom Yes CheckPurity Check Purity (HPLC/TLC) Recrystallize->CheckPurity ColumnChrom->CheckPurity

Caption: Decision tree for selecting a purification technique.

Q3: How do I perform column chromatography to purify my product?

A3: Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography Purification

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and pour it into a chromatography column. Allow the silica to pack evenly.[3]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and carefully load it onto the top of the silica gel bed.[3]

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane/ethyl acetate). The less polar compounds will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the more polar compounds, including your target product, this compound.[3][12]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

References

challenges in the scale-up of 3,5-Dimethyl-4-nitrophenol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,5-Dimethyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory synthesis involves the direct nitration of 3,5-dimethylphenol (B42653) (3,5-xylenol). This is typically achieved using a nitrating agent such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid or methanesulfonic acid.[1][2] An alternative approach that can offer better selectivity for the para-position is a two-step process involving nitrosation of the phenol (B47542) followed by oxidation to the nitro group.[3][4]

Q2: What are the primary safety concerns when scaling up the nitration of 3,5-dimethylphenol?

A2: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[5][6] Key safety concerns include:

  • Thermal Runaway: The reaction generates a substantial amount of heat, which can lead to an uncontrolled increase in reaction rate and pressure, potentially causing an explosion.[6]

  • Corrosive Reagents: Nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[6]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes (NOx).[6]

  • Violent Reactions: Nitric acid can react violently with organic compounds.[5]

All nitration reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and the reaction temperature must be carefully monitored and controlled.[5][6]

Q3: What are the expected impurities in the production of this compound?

A3: Potential impurities include unreacted 3,5-dimethylphenol, isomers such as 3,5-dimethyl-2-nitrophenol (B181186) and 3,5-dimethyl-6-nitrophenol, and dinitrated byproducts. The formation of these impurities is influenced by reaction conditions such as temperature and the ratio of nitrating agent to substrate.[7][8]

Q4: What purification methods are most effective for this compound?

A4: The choice of purification method depends on the impurity profile and the desired final purity. Common techniques include:

  • Recrystallization: This is often sufficient for relatively pure crude products with minor impurities.[9] Solvent systems like ethanol (B145695)/water can be effective.[9]

  • Column Chromatography: For complex mixtures with multiple byproducts, column chromatography provides better separation.[9] A common mobile phase is a gradient of hexane (B92381) and ethyl acetate (B1210297) over a silica (B1680970) gel stationary phase.[1][9]

  • Acid-Base Extraction: This can be used as a pre-purification step to remove acidic impurities.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Loss of product during workup or purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the reaction temperature; for nitration, this is often at or below room temperature. - Optimize the molar ratio of the nitrating agent to the 3,5-dimethylphenol. - Ensure efficient extraction and minimize transfers during purification.
Formation of Multiple Isomers - High reaction temperature. - Inappropriate choice of nitrating agent or solvent.- Maintain a low and consistent reaction temperature. - Consider using a milder nitrating agent or a different solvent system to improve regioselectivity. The nitrosation-oxidation route may offer better control.[4]
Product is an Oil or Fails to Crystallize - Presence of significant impurities. - Supersaturated solution or rapid cooling during recrystallization. - Residual solvent.- Purify the crude product using column chromatography before attempting recrystallization.[9] - Allow the recrystallization solution to cool slowly. Scratching the inside of the flask can help induce crystallization.[7] - Ensure the purified product is thoroughly dried under vacuum.[7]
Poor Separation in Column Chromatography - Inappropriate solvent system (mobile phase). - Column overloading. - Streaking or tailing of bands.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first to achieve a good separation of the desired product from impurities.[7] - Use a larger column or load less crude material.[7] - Add a small amount of a slightly more polar solvent to the mobile phase to reduce strong interactions with the stationary phase.[7]

Experimental Protocols

Synthesis of this compound via Direct Nitration

This protocol is adapted from a laboratory-scale synthesis and should be performed with extreme caution and appropriate safety measures.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethylphenol (1.0 eq) in methanesulfonic acid at 0°C.

  • Nitration: Slowly add a solution of sodium nitrate (B79036) (1.0 eq) in methanesulfonic acid portion-wise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C and monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-heptane.[1][2]

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period. Hot filter the solution to remove the charcoal.[7]

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Heat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_byproducts Potential Byproducts 3,5-Dimethylphenol 3,5-Dimethylphenol Reaction Reaction 3,5-Dimethylphenol->Reaction Nitration NaNO3 / H2SO4 NaNO3 / H2SO4 NaNO3 / H2SO4->Reaction This compound This compound Isomers (ortho) Isomers (ortho) Dinitrated Products Dinitrated Products Reaction->this compound Reaction->Isomers (ortho) Reaction->Dinitrated Products

Caption: Synthesis pathway for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Completion Monitor reaction by TLC/HPLC Low_Yield->Check_Completion Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Temp Adjust Temperature Control Check_Completion->Optimize_Temp Optimize_Stoich Verify Reagent Stoichiometry Optimize_Temp->Optimize_Stoich Optimize_Stoich->Impure_Product Recrystallize Attempt Recrystallization Impure_Product->Recrystallize Yes Success Pure Product Impure_Product->Success No Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom Fails Recrystallize->Success Successful Column_Chrom->Success Successful Failure Further Analysis Needed Column_Chrom->Failure Fails

Caption: Troubleshooting logic for synthesis and purification.

References

optimizing reaction conditions for the nitration of substituted phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the nitration of substituted phenols.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to perform the mononitration of phenols at low temperatures?

A1: Maintaining low temperatures, often below 0°C, is crucial for several reasons. The hydroxyl (-OH) group strongly activates the phenol (B47542) ring, making the nitration reaction highly exothermic and rapid.[1] High temperatures can lead to a violent, uncontrollable reaction, increase the formation of unwanted polynitrated by-products, and promote oxidation of the phenol, resulting in tarry substances.[1][2] Low temperatures help control the reaction rate and improve the selectivity for mononitration, favoring the desired ortho and para isomers.[1][3]

Q2: Is sulfuric acid always necessary for the nitration of phenols?

A2: Not always. Due to the high reactivity of the phenol ring, only dilute nitric acid is often sufficient for mononitration.[4][5] The addition of sulfuric acid, which acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), can lead to a much more vigorous reaction and the formation of di- or tri-nitro products, such as 2,4,6-trinitrophenol (picric acid).[4][6][7] Sulfuric acid is typically required when the benzene (B151609) ring has deactivating groups attached.[4]

Q3: How can I achieve selective mononitration and avoid polynitration?

A3: To favor selective mononitration, several conditions must be carefully controlled:

  • Use Dilute Nitric Acid: Using dilute nitric acid (e.g., 20-30%) reduces the reaction's vigor and the concentration of the nitrating species.[1][2][8]

  • Control Stoichiometry: Employ a controlled molar ratio of the nitrating agent to the phenol.[2]

  • Maintain Low Temperature: As discussed, low temperatures are essential to prevent over-nitration.[1][2]

  • Alternative Nitrating Agents: Consider milder, alternative systems like phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) with dilute nitric acid or heterogeneous solid acid catalysts, which can offer higher selectivity.[2][9][10]

Q4: What factors influence the ortho vs. para regioselectivity, and how can I control the isomer ratio?

A4: The ortho-to-para isomer ratio is influenced by several factors:

  • Temperature: Higher temperatures tend to favor the formation of the thermodynamically more stable para isomer, while lower temperatures may favor the kinetically controlled ortho product.[11]

  • Solvent: The polarity of the solvent can affect the transition states leading to the different isomers.[11] For example, using carbon tetrachloride as a solvent with a gamma-alumina catalyst has been shown to favor ortho-nitrophenol.[9]

  • Steric Hindrance: Bulky substituents on the phenol ring or the use of a bulky nitrating agent will sterically hinder the ortho positions, thus favoring para substitution.[3][11]

  • Catalyst Choice: Solid acid catalysts like zeolites (H-ZSM-5) can significantly increase the proportion of the para isomer.[11][12] Conversely, some metal nitrate (B79036) systems, such as Fe(NO₃)₃·9H₂O, can provide high ortho-selectivity.[13]

Q5: What are some milder, alternative nitrating agents to the standard nitric acid/sulfuric acid mixture?

A5: To avoid the harsh and corrosive conditions of mixed acid, several alternative systems can be used:

  • Metal Nitrates: Reagents like copper(II) nitrate, iron(III) nitrate, or bismuth(III) nitrate can be effective, sometimes offering improved regioselectivity under neutral conditions.[13][14]

  • Solid Acid Catalysts: Using a nitrate source like NaNO₃ with a solid acid catalyst (e.g., Mg(HSO₄)₂, silica (B1680970) sulfuric acid) provides a heterogeneous system that is often milder and easier to work with.[2][15]

  • Nitrosation-Oxidation Pathway: This two-step approach involves generating nitrous acid in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions, followed by oxidation. This method avoids the use of strong nitric acid.[2][16]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield and formation of dark, tarry substances Oxidation of the phenol: The hydroxyl group makes the ring highly susceptible to oxidation by nitric acid, a strong oxidizing agent.[2][5][16]1. Lower the reaction temperature: Conduct the reaction in an ice bath (0-5 °C).[2][11] 2. Use more dilute nitric acid: This reduces the oxidizing potential.[2][5] 3. Add the nitrating agent slowly: Add the acid dropwise with efficient stirring to dissipate heat and maintain temperature control.[11][17] 4. Consider a milder nitrating agent: Use a nitrosation-oxidation pathway or a metal nitrate reagent.[2][13]
Reaction is too vigorous: The reaction is highly exothermic, especially with concentrated acids or at higher temperatures.[1]
Poor Regioselectivity (undesired ortho:para ratio) Suboptimal reaction temperature: Temperature influences the kinetic vs. thermodynamic product distribution.[11]1. Adjust the temperature: Lower the temperature to favor the ortho product or raise it to favor the para product, though this may increase side reactions.[11] 2. Screen different solvents: Test solvents with varying polarities (e.g., CCl₄, acetonitrile, dichloromethane) to optimize the isomer ratio.[9][11] 3. Select an appropriate catalyst: For high para-selectivity, use a solid acid catalyst like H-ZSM-5.[12] For high ortho-selectivity, consider catalysts like Fe(NO₃)₃·9H₂O.[13]
Inappropriate solvent polarity: The solvent can influence the stability of the transition states.[11]
Steric effects not considered: Bulky groups on the substrate can hinder ortho-substitution.[3]
Formation of di- and tri-nitrated products Reaction conditions are too harsh: The activated phenol ring is prone to multiple substitutions.[1][18]1. Use dilute nitric acid: This is the most common method to favor mononitration.[1][2] 2. Strictly control stoichiometry: Use a 1:1 molar ratio of phenol to the nitrating agent.[2] 3. Protect the hydroxyl group: Temporarily convert the -OH group to a bulky ether (e.g., TIPS ether) to sterically hinder ortho positions and deactivate the ring slightly. The protecting group can be removed after nitration.[3]
Excessive nitrating agent: Using more than one equivalent of the nitrating agent will promote polynitration.
High reaction temperature: Higher temperatures provide the activation energy for subsequent nitration steps.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity (Ortho vs. Para)

ParameterConditionEffect on RegioselectivityReference(s)
Temperature Lower Temperature (< 5 °C)Often favors the ortho isomer (kinetic control).[3][11][3],[11]
Higher TemperatureTends to favor the more stable para isomer (thermodynamic control).[11][11]
Catalyst Mixed Acid (HNO₃/H₂SO₄)Yields a mixture, with the o:p ratio changing based on H₂SO₄ concentration (e.g., from 2.4 to 0.9 for phenol in 56–83% H₂SO₄).[9][19][9],[19]
Solid Acids (e.g., H-ZSM-5)Can significantly increase selectivity for the para isomer.[12][12]
Metal Nitrates (e.g., Fe(NO₃)₃)Can provide high selectivity for the ortho isomer.[13][13]
Solvent Non-polar (e.g., CCl₄)Used with a γ-alumina catalyst, can produce high yields of ortho-nitrophenol.[9][9]
MicroemulsionCan be used as a nanoreactor to impart high regioselectivity, often favoring the ortho isomer.[14][14]

Table 2: Comparison of Selected Nitrating Systems for Phenols

Nitrating SystemTypical ConditionsAdvantagesDisadvantagesReference(s)
Dilute Nitric Acid Low temperature (0-10 °C)Simple, favors mononitration.[1][7]Risk of oxidation, yields can be modest, produces isomer mixtures.[2][18][1],[7],[18]
Mixed Acid (Conc. HNO₃/H₂SO₄) Low temperature (0-10 °C)Powerful nitrating agent, generates electrophile efficiently.Highly corrosive, often leads to polynitration and oxidation, significant acid waste.[4][9][4],[9]
Metal Nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) Acetonitrile, 90 °CMild, neutral conditions, can be highly regioselective (e.g., ortho-directing).[13]May require higher temperatures, potential for metal contamination.[13]
Solid Acid Catalysts (e.g., NaNO₃/Mg(HSO₄)₂/wet SiO₂) Dichloromethane (B109758), Room TempHeterogeneous (easy workup), mild conditions, good yields, minimizes waste.[15]Catalyst preparation may be required.[15]
Phase-Transfer Catalysis (e.g., TBAB/Dilute HNO₃) Biphasic systemEnhances selectivity for mononitration under mild conditions.[2][10]Requires a specific catalyst and solvent system.[2],[10]

Experimental Protocols

Protocol 1: General Mononitration of Phenol using Dilute Nitric Acid

  • Preparation: Dissolve phenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid) in a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.[20]

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Nitric Acid: Add dilute nitric acid (e.g., 20%, 1.1 equivalents) dropwise to the stirred solution via the dropping funnel.[8] Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice/water. If a solid precipitates, filter and wash with cold water. If an oil forms, extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[17]

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with water until neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting mixture of ortho- and para-nitrophenol can be separated by steam distillation or column chromatography.[7][20] o-Nitrophenol is steam volatile due to intramolecular hydrogen bonding, while p-nitrophenol is not.[7]

Protocol 2: Direct Nitration of 4-chloro-2-methylphenol (B52076) using Mixed Acid[17]

  • Dissolution: In a three-necked round-bottom flask, dissolve 4-chloro-2-methylphenol (1 equivalent, e.g., 10 mmol) in dichloromethane (20 mL). Cool the flask in an ice-water bath to 0-5 °C.[17]

  • Sulfuric Acid Addition: Slowly add concentrated sulfuric acid (10 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.[17]

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1 equivalent, e.g., 10 mmol) to concentrated sulfuric acid (5 mL), pre-cooled in an ice bath.[17]

  • Addition: Add the cold nitrating mixture dropwise to the phenol solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.[17]

  • Reaction: After addition, continue stirring at 0-5 °C for 1-2 hours.[17]

  • Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane.[17]

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with water. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel.[17]

Protocol 3: Heterogeneous Nitration of Phenol using NaNO₃ and Mg(HSO₄)₂[15]

  • Setup: To a round-bottom flask, add phenol (1 equivalent, e.g., 0.02 mol), Mg(HSO₄)₂ (1 equivalent), NaNO₃ (1 equivalent), wet SiO₂ (50% w/w, 4 g), and dichloromethane (20 mL).[15]

  • Reaction: Stir the heterogeneous suspension magnetically at room temperature. The reaction is typically complete within 30 minutes (monitor by TLC).[15]

  • Work-up: Filter the reaction mixture and wash the solid residue with dichloromethane.[15]

  • Isolation: Add anhydrous Na₂SO₄ to the combined filtrate. After 15 minutes, filter the mixture and remove the solvent by distillation.[15]

  • Separation: The resulting residue, a mixture of 2- and 4-nitrophenol, can be separated by adding n-pentane (4-nitrophenol is insoluble) or by other standard purification techniques.[15]

Visualizations

Troubleshooting_Workflow start Start: Nitration of Substituted Phenol problem Problem Encountered? start->problem low_yield Low Yield / Tar Formation problem->low_yield Yes poor_selectivity Poor Regioselectivity (o/p ratio) polynitration Polynitration Occurred success Successful Reaction problem->success No solution1 1. Lower Temperature (0-5°C) 2. Use Dilute HNO₃ 3. Slow Reagent Addition 4. Consider Milder Nitrating Agent low_yield->solution1 solution2 1. Adjust Temperature 2. Screen Solvents 3. Change Catalyst (e.g., Solid Acid) 4. Use Bulky Reagent for Para poor_selectivity->solution2 solution3 1. Use Dilute HNO₃ 2. Control Stoichiometry (1:1) 3. Protect -OH Group polynitration->solution3 solution1->problem Re-run Experiment solution2->problem Re-run Experiment solution3->problem Re-run Experiment

Caption: Troubleshooting workflow for common issues in phenol nitration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_phenol Dissolve Phenol in Solvent cool Cool to 0-5 °C in Ice Bath prep_phenol->cool add_reagent Add Nitrating Agent Dropwise cool->add_reagent prep_nitrating Prepare Nitrating Agent (e.g., dilute HNO₃) prep_nitrating->add_reagent stir Stir at 0-5 °C (1-2 hours) add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench on Ice monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify Products (e.g., Chromatography) wash->purify

Caption: General experimental workflow for the nitration of phenols.

Nitration_Strategy_Selector goal Desired Outcome? mono Selective Mononitration goal->mono ortho High ortho-Selectivity goal->ortho para High para-Selectivity goal->para poly Polynitration (e.g., Picric Acid) goal->poly strategy1 Use Dilute HNO₃ Low Temperature Control Stoichiometry mono->strategy1 strategy2 Use Fe(NO₃)₃ Catalyst Microemulsion System Low Temperature ortho->strategy2 strategy3 Use Solid Acid Catalyst (H-ZSM-5) Bulky Protecting Group Higher Temperature para->strategy3 strategy4 Use Concentrated HNO₃ / H₂SO₄ poly->strategy4

Caption: Decision diagram for selecting a nitration strategy.

References

Technical Support Center: Overcoming Solubility Challenges of 3,5-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility limitations of 3,5-Dimethyl-4-nitrophenol in experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step in troubleshooting its solubility. Key quantitative data are summarized below.

PropertyValueReference
Molecular FormulaC₈H₉NO₃[1][2]
Molecular Weight167.16 g/mol [1][2]
Melting Point107-108 °C[3][4]
pKa~8.25 (at 25 °C)[3][5][6]
AppearancePale yellow crystalline solid[7]
LogP2.44[3]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The solubility of this compound is governed by its molecular structure. It possesses a largely nonpolar aromatic ring with two methyl (-CH₃) groups, which contributes to its hydrophobic character. While the hydroxyl (-OH) and nitro (-NO₂) groups can participate in hydrogen bonding, the overall molecule has limited solubility in water at neutral pH.

Q3: In which organic solvents is this compound soluble?

A3: this compound exhibits good solubility in a range of common organic solvents. The choice of solvent should be guided by the specific requirements of your reaction.[8]

Solvent ClassSolvent ExamplesSolubility ProfileReference
HalogenatedDichloromethane (B109758) (DCM)Soluble[2][9]
AlcoholsMethanol, Ethanol (B145695)Soluble[2][8][9]
EthersDiethyl etherSoluble[8]
KetonesAcetoneSoluble[8]
Aprotic PolarAcetonitrile, DMSO, DMFLikely Soluble[8][10]

Q4: How does pH impact the aqueous solubility of this compound?

A4: The aqueous solubility of this compound is highly dependent on pH due to its acidic phenolic hydroxyl group (pKa ≈ 8.25).[3][6]

  • At pH < 8.0: The compound exists predominantly in its neutral, protonated form, which is poorly soluble in water.

  • At pH > 8.5: The phenolic proton is removed (deprotonation), forming the 3,5-dimethyl-4-nitrophenolate anion. This ionic form is significantly more soluble in water due to ion-dipole interactions.[11]

Neutral This compound (Neutral Form) (Poorly Water Soluble) Anionic 3,5-Dimethyl-4-nitrophenolate (Anionic Form) (Highly Water Soluble) Neutral->Anionic + OH⁻ (pH > 8.25) Anionic->Neutral + H⁺ (pH < 8.25)

Caption: pH-dependent equilibrium of this compound.

Troubleshooting Guide for Reaction Setup

Issue 1: My compound precipitates when I add it to my aqueous reaction buffer.

  • Solution 1: pH Adjustment. If your reaction conditions permit, increase the pH of the aqueous medium to a value above 8.5 (e.g., pH 9-10) using a suitable base (e.g., NaHCO₃, K₂CO₃, or dilute NaOH). This will convert the compound to its more soluble phenolate (B1203915) form.[11] See Protocol 1 for details.

  • Solution 2: Co-solvency. Introduce a water-miscible organic co-solvent in which the compound is highly soluble.[10] Common choices include DMSO, DMF, or ethanol. See Protocol 2 for details.

Issue 2: I cannot achieve the desired concentration in my chosen organic solvent.

  • Solution 1: Gentle Heating. For many organic solvents, solubility can be increased by gently warming the mixture. Ensure the temperature is well below the solvent's boiling point and that the compound is stable at that temperature.

  • Solution 2: Use a Co-solvent System. If a single solvent is insufficient, a mixture of solvents can be more effective. For example, dissolving the compound in a small amount of DMSO before diluting it with a less polar solvent like dichloromethane might maintain solubility.[12]

Issue 3: My reaction is slow or incomplete, and I suspect poor solubility is the cause.

  • Solution 1: Reduce Particle Size. The rate of dissolution is inversely related to particle size.[13] Grinding the crystalline this compound into a fine powder before adding it to the reaction can increase the surface area and improve the dissolution rate.[10]

  • Solution 2: Re-evaluate Your Solvent System. Ensure the chosen solvent or solvent system is optimal. Refer to the solubility table and consider a co-solvent approach as outlined in Protocol 2 .

decision decision start Solubility Issue Identified q_system Aqueous or Organic System? start->q_system q_ph Reagents Stable at High pH? q_system->q_ph  Aqueous q_organic Single Solvent Insufficient? q_system->q_organic Organic   sol_ph Use pH Adjustment (pH > 8.5) q_ph->sol_ph Yes sol_cosolvent_aq Use Co-solvent (e.g., DMSO, DMF) q_ph->sol_cosolvent_aq No end Proceed with Reaction sol_ph->end sol_cosolvent_aq->end sol_heat Increase Temperature (if thermally stable) q_organic->sol_heat Yes q_organic->end No sol_cosolvent_org Use Co-solvent System sol_heat->sol_cosolvent_org sol_cosolvent_org->end

Caption: Decision workflow for selecting a solubilization strategy.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment

This method is ideal for reactions in aqueous media where reagents and products are stable at a slightly basic pH.

  • Preparation: Prepare your aqueous buffer or reaction medium.

  • Initial Dissolution (Optional): If the solid is difficult to wet, dissolve the required amount of this compound in a minimal volume (e.g., <5% of total reaction volume) of a water-miscible organic solvent like ethanol or DMSO.

  • Addition: Add the compound (or its concentrated solution from step 2) to the vigorously stirred aqueous medium.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the mixture.

  • Adjustment: Slowly add a suitable base (e.g., 1 M NaHCO₃ or 1 M K₂CO₃) dropwise until the solid dissolves completely.

  • Final pH Check: Ensure the final pH is in the desired range (typically 9.0-10.0) for complete dissolution and remains compatible with your reaction's requirements.

Protocol 2: Solubility Enhancement via Co-solvency

This method is used when pH adjustment is not feasible or when working with primarily organic solvents.

  • Co-solvent Selection: Choose a co-solvent in which this compound is highly soluble and that is miscible with your primary reaction solvent (e.g., DMSO, DMF, THF).[10][12]

  • Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in the smallest practical volume of the selected co-solvent to create a concentrated stock solution.

  • Addition to Reaction: Add the stock solution dropwise to the main reaction vessel containing the other reagents and the primary solvent.

  • Monitoring: Stir the final mixture vigorously and monitor for any signs of precipitation. If cloudiness occurs, a slightly higher proportion of the co-solvent may be necessary, but this should be kept to a minimum to avoid significantly altering the reaction medium's properties.

start Start weigh Weigh this compound start->weigh select Select appropriate co-solvent (e.g., DMSO, DMF) weigh->select dissolve Dissolve compound in minimal volume of co-solvent select->dissolve add Add concentrated solution dropwise to main reaction mixture dissolve->add monitor Monitor for precipitation while stirring vigorously add->monitor end_node End monitor->end_node

Caption: Experimental workflow for the co-solvent addition method.

References

preventing side reactions during the synthesis of nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for preventing common side reactions during the synthesis of nitrophenols. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is my nitration of phenol (B47542) reaction mixture turning dark brown or forming tarry byproducts?

A1: The discoloration and formation of tarry substances in your reaction mixture are common indicators of phenol oxidation.[1][2] Phenols are highly susceptible to oxidation, especially under nitrating conditions which are inherently oxidizing. This oxidation leads to the formation of highly colored polymeric materials and quinone-type compounds, which can significantly reduce the yield of the desired nitrophenol.[2]

To mitigate this, consider the following strategies:

  • Use of Dilute Nitric Acid: Employing dilute nitric acid instead of concentrated nitric acid can minimize oxidative side reactions.[2][3][4]

  • Temperature Control: Maintain a low reaction temperature, typically at or below room temperature (around 20-25°C), using an ice bath.[4][5] The reaction is exothermic, and controlling the temperature is crucial to prevent oxidation and other side reactions.[5]

  • Alternative Nitrating Agents: Consider milder nitrating agents that are less prone to causing oxidation.[2]

Q2: I am observing the formation of significant amounts of dinitrophenols and trinitrophenols. How can I achieve mononitration?

A2: The formation of di- and trinitrophenols is a result of over-nitration, which occurs because the hydroxyl group of phenol is a strong activating group, making the ring highly reactive to electrophilic substitution.[2][6] To favor mononitration, the following adjustments to your protocol are recommended:

  • Avoid Concentrated Nitric Acid: The use of concentrated nitric acid promotes polysubstitution. Switching to dilute nitric acid is a primary strategy to prevent over-nitration.[2][4]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 298 K) can help control the reactivity and improve selectivity for mononitration.[2]

  • Control Reaction Time: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired mononitrophenol is formed.[2][6]

  • Protecting Group Strategy: For highly activated phenols, a protection strategy can be employed. For instance, sulfonating the phenol first, then proceeding with nitration, and finally removing the sulfonic acid group can yield the desired mononitrophenol.[2]

Q3: How can I control the regioselectivity of the nitration to favor either the ortho- or para-nitrophenol isomer?

A3: The ratio of ortho- to para-nitrophenol is influenced by several factors, including reaction temperature, solvent, and the choice of nitrating agent.[7]

  • Temperature Adjustment: Generally, lower temperatures may favor the formation of the ortho-isomer, while higher temperatures tend to favor the thermodynamically more stable para-isomer.[7]

  • Solvent Selection: The polarity of the solvent can affect the isomer ratio. Experimenting with different solvents can help optimize for the desired isomer.[7]

  • Alternative Nitrating Methods: A two-step nitrosation-oxidation approach, using sodium nitrite (B80452) (NaNO₂) and a weak acid, is often highly selective for the para-isomer.[2] The initial nitrosation step is highly para-selective.[2]

  • Catalysts: The use of certain catalysts, such as zeolites, can also influence regioselectivity.[4]

Troubleshooting Guide

Problem 1: Low yield of desired nitrophenol and a significant amount of tar-like residue.

Possible Cause Troubleshooting Step
Oxidation of Phenol 1. Switch to dilute nitric acid (e.g., 20-30%).[2][4] 2. Maintain a low reaction temperature (e.g., 20°C) using an ice bath.[4][5] 3. Add the nitrating agent slowly and with efficient stirring to dissipate heat.[2] 4. Consider an alternative, milder nitrating method, such as the nitrosation-oxidation pathway using NaNO₂ and a weak acid.[2]
Reaction too vigorous 1. Add the nitrating agent slowly and portion-wise to the phenol solution with efficient stirring to dissipate heat.[2] 2. Ensure the concentration of reactants is not too high.[2]

Problem 2: The major product is 2,4,6-trinitrophenol (picric acid) instead of the desired mononitrophenol.

Possible Cause Troubleshooting Step
Over-nitration due to harsh conditions 1. Avoid using concentrated nitric acid. Switch to dilute nitric acid.[2] 2. Perform the reaction at a lower temperature (e.g., 298 K).[2] 3. Reduce the reaction time. Monitor the reaction progress using TLC to stop it once the desired product is formed.[2]
Highly activated substrate 1. For highly activated phenols, consider a protection strategy. For instance, sulfonate the phenol first, then nitrate, and finally remove the sulfonic acid group.[2]

Problem 3: Poor yield of the desired para-nitrophenol isomer.

Possible Cause Troubleshooting Step
Steric hindrance at the ortho position is not favored by the reaction conditions. 1. The ortho/para ratio is influenced by the solvent and the nitrating agent. Some methods favor the formation of the ortho-isomer. 2. A two-step nitrosation-oxidation approach often yields the para-isomer as the major product.[2] The initial nitrosation is highly para-selective.[2]
Separation Issues The ortho and para isomers can be separated by steam distillation due to the intramolecular hydrogen bonding in o-nitrophenol, which makes it more volatile.[2]

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield and selectivity of phenol nitration.

Nitrating Agent Temperature (°C) Reaction Time (min) Total Yield (%) Selectivity (ortho:para) Reference
65% Nitric Acid206038-[4]
50% Nitric Acid206055-[4]
40% Nitric Acid206072-[4]
32.5% Nitric Acid20609177:14[4]
NaNO₃ / H₂SO₄50---[8]

Experimental Protocols

Protocol 1: Mononitration of Phenol with Dilute Nitric Acid

This protocol aims to produce a mixture of o- and p-nitrophenols while minimizing side reactions.

  • Preparation of Nitrating Agent: Prepare a 20% solution of nitric acid by carefully adding concentrated nitric acid to cold distilled water in an ice bath.[5]

  • Reaction Setup: In a separate beaker, dissolve phenol in a minimal amount of water. Place this beaker in an ice bath to maintain a low temperature.[5]

  • Nitration: Slowly add the phenol solution to the dilute nitric acid solution while maintaining the temperature of the reaction mixture at or below room temperature (approximately 20-25°C) using the ice bath.[5] Stir the mixture continuously during the addition.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for a period to ensure the reaction goes to completion. The solution will turn dark.[5]

  • Work-up and Separation: The resulting mixture will contain both o-nitrophenol and p-nitrophenol. The isomers can be separated by steam distillation. o-nitrophenol is steam volatile due to intramolecular hydrogen bonding, while p-nitrophenol is not, due to intermolecular hydrogen bonding.[2]

Protocol 2: Selective Synthesis of p-Nitrophenol via Nitrosation-Oxidation

This two-step method is highly selective for the para-isomer.

  • Nitrosation:

    • Dissolve phenol in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) followed by the slow addition of a weak acid (e.g., dilute sulfuric acid) while maintaining the low temperature.

    • The reaction mixture should be stirred vigorously. p-nitrosophenol will precipitate out of the solution.

  • Oxidation:

    • The isolated p-nitrosophenol is then oxidized to p-nitrophenol using an oxidizing agent such as dilute nitric acid.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation phenol Phenol reaction_vessel Reaction Vessel (Stirring, <25°C) phenol->reaction_vessel dilute_hno3 Dilute HNO3 dilute_hno3->reaction_vessel steam_distillation Steam Distillation reaction_vessel->steam_distillation Product Mixture ortho_product o-Nitrophenol (Volatile) steam_distillation->ortho_product para_product p-Nitrophenol (Non-volatile) steam_distillation->para_product

Caption: Workflow for the synthesis and separation of nitrophenol isomers.

troubleshooting_flowchart cluster_oxidation Oxidation cluster_polynitration Polynitration cluster_regioselectivity Regioselectivity start Nitration of Phenol issue Side Reactions Observed? start->issue oxidation_check Dark Tar Formation? issue->oxidation_check Yes no_issue No oxidation_solution Use Dilute HNO3 Lower Temperature oxidation_check->oxidation_solution Yes polynitration_check Di/Trinitrophenols Detected? oxidation_check->polynitration_check No oxidation_solution->polynitration_check polynitration_solution Use Dilute HNO3 Monitor Reaction Time polynitration_check->polynitration_solution Yes regio_check Incorrect o/p Ratio? polynitration_check->regio_check No polynitration_solution->regio_check regio_solution Adjust Temperature Use Nitrosation Method regio_check->regio_solution Yes end Successful Synthesis regio_check->end No regio_solution->end no_issue->end

Caption: Troubleshooting flowchart for nitrophenol synthesis side reactions.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of nitrophenols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of nitrophenols?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1] Peak tailing is problematic because it can:

  • Reduce the resolution between adjacent peaks.[2]

  • Lead to inaccurate peak integration and quantification.[2]

  • Decrease the overall sensitivity of the analysis.[2]

Nitrophenols, being polar and acidic compounds, are particularly susceptible to interactions that cause peak tailing.[3]

Q2: What are the primary causes of peak tailing when analyzing nitrophenols?

A2: The most common causes of peak tailing for nitrophenols are related to secondary interactions with the stationary phase and issues with the mobile phase.[1][3] Key factors include:

  • Secondary Silanol (B1196071) Interactions: Nitrophenols can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][4][5] These interactions create a secondary retention mechanism that can lead to tailing.[6][7]

  • Improper Mobile Phase pH: The pH of the mobile phase is a critical factor.[8][9] If the mobile phase pH is close to the pKa of the nitrophenol analytes, both ionized and non-ionized forms will exist, leading to peak distortion.[8] For instance, the retention of dinitrophenols is strongly affected by pH due to their pKa values.[10]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3][11]

  • Column Overloading: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak asymmetry.[3][12]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[11][13]

  • Metal Contamination: Trace metals in the silica (B1680970) matrix of the column can interact with analytes and exacerbate peak tailing.[1]

Troubleshooting Guides

My nitrophenol peaks are tailing. How can I fix this?

Follow this systematic troubleshooting guide to identify and resolve the cause of peak tailing.

Step 1: Evaluate the Mobile Phase

The mobile phase composition, particularly its pH, is the first and often most effective parameter to adjust.

Is the mobile phase pH appropriate for nitrophenols?

Nitrophenols are acidic compounds. To ensure they are in a single, un-ionized form and to suppress the ionization of residual silanol groups on the column, the mobile phase pH should be controlled.[11][14]

  • Recommendation: Adjust the mobile phase to a low pH, typically between 2.5 and 3.5.[1][15] This will protonate the silanol groups, minimizing their interaction with the nitrophenols.[14]

  • Buffer Selection: Use a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a concentration of 10-50 mM to maintain a stable pH.[11]

Is the mobile phase composition optimal?

The type and concentration of the organic modifier can influence peak shape.

  • Recommendation: Acetonitrile (B52724) is often a good choice of organic modifier for the separation of nitrophenols.[10] Experiment with the percentage of the organic modifier; increasing it can sometimes improve peak shape, but may also reduce retention time.[11]

Step 2: Assess the Column Condition

The column is a primary suspect for peak tailing issues.

Is the column old or contaminated?

Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.[3][11]

  • Action:

    • Flush the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase columns) to remove contaminants.[11]

    • Use a guard column: A guard column installed before the analytical column can help protect it from contamination.[16]

    • Replace the column: If flushing does not improve the peak shape, the column may be degraded and require replacement.[11]

Are you using the right type of column?

Standard silica-based C18 columns can have active silanol groups that cause tailing with polar analytes like nitrophenols.[1][17]

  • Recommendation:

    • Use an end-capped column: These columns have their residual silanol groups chemically deactivated, reducing secondary interactions.[6][17]

    • Consider a modern, high-purity silica column (Type B): These columns have a lower content of free silanols and trace metals, which minimizes peak tailing.[1]

Step 3: Check Sample Preparation and Injection

The way the sample is prepared and introduced into the system can impact peak shape.

Is the sample solvent appropriate?

If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3]

  • Recommendation: Ideally, dissolve the sample in the initial mobile phase.[2]

Is the column overloaded?

Injecting too much sample can lead to peak tailing.[3][12]

  • Action: Dilute the sample and inject a smaller volume to see if the peak shape improves.[13]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Phenol (B47542) and Nitrophenols

This method is adapted from a validated procedure for the determination of phenol and various nitrophenols.[10]

ParameterCondition
Column Reversed-phase C18 column (e.g., Chromolith RP-18e, 150 mm x 4.6 mm)
Mobile Phase 20% Acetonitrile in 50 mM Acetate Buffer (pH 5.0)
Flow Rate 3 mL/min
Temperature 45°C
Detection UV at 245 nm
Internal Standard 2-Chlorophenol

Protocol 2: Ion-Pair RP-HPLC Method for 4-Nitrophenol (B140041) and its Metabolites

This method is suitable for the analysis of 4-nitrophenol and its conjugated metabolites.[18]

ParameterCondition
Column C18 column
Mobile Phase 47% Methanol in 0.01 M Citrate Buffer (pH 6.2) containing 0.03 M Tetrabutylammonium Bromide (TBAB) as an ion-pairing agent
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 290 nm
Internal Standard 4-Ethylphenol

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of nitrophenols.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase check_ph Is Mobile Phase pH 2.5-3.5? check_mobile_phase->check_ph adjust_ph Adjust pH with Buffer check_ph->adjust_ph No check_column Step 2: Assess Column check_ph->check_column Yes adjust_ph->check_ph is_column_old Is Column Old or Contaminated? check_column->is_column_old flush_column Flush or Replace Column is_column_old->flush_column Yes use_endcapped Consider End-Capped or High-Purity Silica Column is_column_old->use_endcapped No flush_column->use_endcapped check_sample Step 3: Check Sample Prep use_endcapped->check_sample is_overloaded Is Column Overloaded? check_sample->is_overloaded dilute_sample Dilute Sample / Reduce Injection Volume is_overloaded->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? is_overloaded->check_solvent No solution Peak Shape Improved dilute_sample->solution dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes check_solvent->solution No dissolve_in_mp->solution

Caption: A workflow for troubleshooting peak tailing.

Data Summary

The following table summarizes the effect of mobile phase pH on the asymmetry factor (As) of a basic compound, illustrating the importance of pH control. A similar principle applies to acidic compounds like nitrophenols, where low pH is generally preferred.

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.35Significant Tailing
3.01.33Improved Symmetry
Data adapted from a study on methamphetamine, a basic compound, demonstrating the principle of pH adjustment to reduce peak tailing.[6]

References

enhancing the stability of 3,5-Dimethyl-4-nitrophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3,5-Dimethyl-4-nitrophenol during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Solution
Discoloration of Solid Compound (Yellowing/Browning) Exposure to light, air (oxidation), or high temperatures.Store the compound in an amber, airtight container under an inert atmosphere (e.g., argon or nitrogen). Adhere to recommended storage temperatures (2-8°C).
Decreased Purity or Presence of Impurities in Analytical Tests (e.g., HPLC) Chemical degradation due to improper storage conditions (temperature, light, pH in solution).Review storage conditions. For solutions, ensure the pH is appropriate (near neutral, unless otherwise specified for a particular experiment) and use freshly prepared solutions. Perform a forced degradation study to identify potential degradation products.
Inconsistent Experimental Results Degradation of the compound in stock or working solutions.Prepare fresh stock solutions frequently. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Precipitation of the Compound from Solution Low aqueous solubility, especially at neutral or acidic pH. Temperature fluctuations affecting solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it to the final concentration in the aqueous medium just before use. Ensure the final solvent concentration is compatible with your experimental system. The solubility of some phenolic compounds is pH-dependent; adjusting the pH might help.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dark, and dry place under an inert atmosphere.

Recommended Storage Conditions for Solid this compound

Parameter Recommendation
Temperature 2-8°C
Atmosphere Inert gas (e.g., Argon, Nitrogen)
Light Protect from light (use amber vials or store in the dark)
Container Tightly sealed, airtight container

Q2: How should I prepare and store solutions of this compound?

A2: Due to the potential for hydrolysis and photodegradation in solution, it is recommended to prepare solutions fresh for each experiment. If a stock solution is required, it should be prepared in a suitable organic solvent, aliquoted, and stored at low temperatures.

Recommendations for Solution Preparation and Storage

Parameter Recommendation
Solvent DMSO, Ethanol, or Methanol (B129727) for stock solutions.
Storage Temperature -20°C for stock solutions.
Aliquoting Store in small, single-use aliquots to avoid freeze-thaw cycles.
Light Protection Use amber vials or wrap vials in aluminum foil.
pH of Aqueous Solutions Maintain a pH that ensures stability. Nitrophenols can be more susceptible to degradation at alkaline pH.

Q3: What factors can cause the degradation of this compound?

A3: The stability of this compound can be influenced by several factors, primarily light, temperature, and pH. Nitrophenols are known to absorb light in the near-UV spectrum, which can lead to photodegradation.[2] High temperatures can accelerate oxidative and hydrolytic degradation pathways. The acidity of the phenolic hydroxyl group (pKa ≈ 8.25) means that at higher pH, the compound will exist as the phenoxide ion, which may have different stability characteristics.[3][4]

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of your compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. A forced degradation study can be performed to generate these degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for up to 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 60°C for up to 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] A dark control should be kept under the same conditions but protected from light.

  • Sample Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid to improve peak shape). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around its absorption maximum should be chosen.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Stability_Workflow cluster_storage Optimal Storage cluster_experiment Experimental Use cluster_troubleshooting Stability Check storage_solid Solid Compound (2-8°C, Inert Atmosphere, Dark) prep_solution Prepare Fresh Working Solution storage_solid->prep_solution storage_solution Stock Solution (-20°C, Aliquoted, Dark) storage_solution->prep_solution run_experiment Conduct Experiment prep_solution->run_experiment observe_issue Observe Instability (e.g., discoloration, impurity peaks) run_experiment->observe_issue If issues arise forced_degradation Perform Forced Degradation Study observe_issue->forced_degradation hplc_analysis Analyze via Stability-Indicating HPLC forced_degradation->hplc_analysis identify_degradants Identify Degradation Products & Pathways hplc_analysis->identify_degradants identify_degradants->storage_solid Optimize Storage Conditions

Caption: Workflow for ensuring the stability of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products DMNP This compound Acid Acid (H+) / Heat DMNP->Acid Base Base (OH-) / Heat DMNP->Base Oxidation Oxidation ([O]) DMNP->Oxidation Light Photons (hν) DMNP->Light Hydrolysis_P Hydrolysis Products Acid->Hydrolysis_P Base->Hydrolysis_P Polymerization_P Polymeric Impurities Base->Polymerization_P Oxidation_P Oxidized Products (e.g., quinones) Oxidation->Oxidation_P Reduction_P Reduced Nitro Group (e.g., amino phenol) Light->Reduction_P Light->Polymerization_P

Caption: Potential degradation pathways of this compound under stress.

References

Validation & Comparative

A Comparative Analysis of the Acidity of 3,5-Dimethyl-4-nitrophenol and 4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the acidity of 3,5-Dimethyl-4-nitrophenol and 4-nitrophenol (B140041). The acidity of phenolic compounds is a critical parameter in drug development and chemical research, influencing factors such as reactivity, solubility, and biological activity. This document presents quantitative data, explains the underlying chemical principles, and outlines a common experimental protocol for acidity determination.

Quantitative Acidity Comparison

The acidity of a compound is expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value corresponds to a stronger acid.

CompoundStructurepKa ValueRelative Acidity
4-Nitrophenol4-Nitrophenol Structure~7.15[1][2][3][4][5]More Acidic
This compoundthis compound Structure~8.25[1][5][6]Less Acidic

Observation : 4-Nitrophenol is demonstrably more acidic than this compound, as indicated by its significantly lower pKa value.

Analysis of Acidity: Electronic and Steric Effects

The difference in acidity between these two compounds can be attributed to a combination of electronic and steric effects that influence the stability of their corresponding conjugate bases (phenoxide ions).

1. Acidity of 4-Nitrophenol: The acidity of 4-nitrophenol is enhanced compared to phenol (B47542) (pKa ≈ 10) due to the powerful electron-withdrawing nature of the nitro (-NO₂) group at the para position. This group stabilizes the resulting phenoxide ion through two mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density through the sigma bonds of the benzene (B151609) ring, helping to disperse the negative charge of the phenoxide ion.

  • Resonance Effect (-R or -M): More significantly, the nitro group can delocalize the negative charge of the phenoxide ion through resonance.[7] This requires the nitro group to be coplanar with the benzene ring, allowing for the alignment of p-orbitals.[5] This delocalization spreads the negative charge over the entire molecule, greatly stabilizing the conjugate base and thus increasing the acidity of the parent phenol.

2. Acidity of this compound: In this compound, the presence of two methyl (-CH₃) groups at the positions ortho to the nitro group introduces significant steric hindrance .[1][6]

  • Steric Inhibition of Resonance: The bulky methyl groups physically clash with the nitro group, forcing it to twist out of the plane of the benzene ring.[6] This loss of planarity severely diminishes the resonance effect (-R effect) because the p-orbitals of the nitro group can no longer effectively overlap with the pi system of the ring.[5]

  • Reduced Stabilization: Consequently, the primary mechanism for stabilizing the negative charge in the phenoxide ion is disrupted. While the inductive effect (-I) of the nitro group still operates, it is less significant than the resonance effect. The phenoxide ion of this compound is therefore less stable than that of 4-nitrophenol. This reduced stability of the conjugate base results in a higher pKa value, indicating weaker acidity.[1][6]

The logical relationship between steric hindrance and acidity is visualized below.

G cluster_0 This compound cluster_1 Consequences cluster_2 Result A Two methyl groups ortho to the nitro group B Significant Steric Hindrance A->B C Nitro group twists out of the benzene ring plane B->C D Loss of Planarity C->D E Resonance (-R Effect) is severely diminished D->E F Phenoxide ion is less stabilized E->F G Weaker Acid (Higher pKa ≈ 8.25) F->G

Caption: Steric hindrance in this compound reduces acidity.

Experimental Protocol: Spectrophotometric pKa Determination

A common and accurate method for determining the pKa of phenols is UV-Vis spectrophotometry. This technique relies on the principle that the protonated (acidic) and deprotonated (basic) forms of the compound have different molar absorptivities at a specific wavelength.

Objective: To determine the pKa of a phenolic compound by measuring the absorbance of solutions at various pH values.

Materials:

  • Phenolic compound of interest (e.g., 4-nitrophenol)

  • Buffer solutions of known pH, spanning a range of at least 3 pH units around the expected pKa

  • Hydrochloric acid (HCl) solution (for highly acidic conditions, pH < 2)

  • Sodium hydroxide (B78521) (NaOH) solution (for highly basic conditions, pH > 12)

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Wavelength Selection:

    • Prepare two solutions of the phenol at the same concentration: one in a strongly acidic solution (fully protonated, HA form) and one in a strongly basic solution (fully deprotonated, A⁻ form).

    • Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance (λ_max) for the deprotonated (A⁻) form. This is the analytical wavelength to be used for all subsequent measurements. 4-Nitrophenol's deprotonated form, 4-nitrophenolate, has a maximum absorbance around 405 nm.[3]

  • Preparation of Sample Solutions:

    • Prepare a series of solutions with a constant total concentration of the phenol across a range of different pH values using the prepared buffers.

    • It is crucial to accurately measure the pH of each final solution using a calibrated pH meter.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined analytical wavelength (λ_max of the A⁻ form).

    • Use a suitable blank (e.g., the buffer solution without the phenol) to zero the instrument.

    • Measure the absorbance of each prepared solution.

  • Data Analysis:

    • The pKa is calculated using a form of the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻])

    • The ratio of the concentrations of the acidic and basic forms can be determined from the absorbance values: [HA]/[A⁻] = (A_max - A) / (A - A_min) Where:

      • A is the absorbance of the sample at a given pH.

      • A_max is the maximum absorbance of the fully deprotonated form (in strong base).

      • A_min is the minimum absorbance of the fully protonated form (in strong acid).

    • By plotting pH (y-axis) versus log([A⁻]/[HA]), a linear relationship should be observed. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the y-intercept of the graph.

The general workflow for this experimental determination is outlined below.

G cluster_workflow Experimental Workflow prep Prepare solutions at various pH values measure_abs Measure Absorbance at analytical λ prep->measure_abs measure_ph Measure pH of each solution prep->measure_ph plot Plot pH vs. log([A⁻]/[HA]) measure_abs->plot measure_ph->plot calc Determine pKa from the y-intercept plot->calc

References

A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aromatic compounds, nitrophenols and their derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. This guide presents a detailed comparative study of two structural isomers: 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol (B181267). We will delve into their physicochemical properties, synthesis methodologies, and potential biological activities, supported by experimental data and protocols to aid in future research and application.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the methyl groups relative to the nitro and hydroxyl functionalities imparts distinct physicochemical characteristics to these isomers, most notably affecting their acidity.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2,6-Dimethyl-4-nitrophenol
Molecular Formula C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol [1]167.16 g/mol [2]
Melting Point 107-108 °C[3]~114-116 °C[4]
Boiling Point 311.8 °C at 760 mmHg[3]297-298 °C[4]
Solubility Soluble in dichloromethane (B109758) and methanol.[5]Soluble in alcohol, benzene (B151609), and chloroform; insoluble in water.[4]
pKa ~8.25[6][7][8]~7.15[6][9]

The most striking difference lies in their acidity, as indicated by their pKa values. 2,6-Dimethyl-4-nitrophenol is significantly more acidic than its 3,5-isomer. This can be attributed to the steric hindrance imposed by the two methyl groups positioned ortho to the nitro group in this compound. This steric strain forces the nitro group out of the plane of the benzene ring, diminishing its ability to withdraw electrons through resonance (-R effect), which in turn destabilizes the phenoxide anion.[6][8][10] In contrast, the nitro group in 2,6-dimethyl-4-nitrophenol can remain coplanar with the aromatic ring, allowing for effective delocalization of the negative charge and stabilization of the conjugate base.[9]

G Steric Hindrance and Acidity cluster_0 This compound cluster_1 2,6-Dimethyl-4-nitrophenol 3,5-Me Two methyl groups ortho to nitro group Steric_Hindrance Steric Hindrance 3,5-Me->Steric_Hindrance Nitro_Out_of_Plane Nitro group forced out of plane Steric_Hindrance->Nitro_Out_of_Plane Reduced_Resonance Reduced resonance stabilization of phenoxide Nitro_Out_of_Plane->Reduced_Resonance Higher_pKa Higher pKa (~8.25) Weaker Acid Reduced_Resonance->Higher_pKa 2,6-Me Methyl groups not adjacent to nitro group No_Steric_Hindrance No significant steric hindrance 2,6-Me->No_Steric_Hindrance Nitro_Coplanar Nitro group remains coplanar No_Steric_Hindrance->Nitro_Coplanar Effective_Resonance Effective resonance stabilization of phenoxide Nitro_Coplanar->Effective_Resonance Lower_pKa Lower pKa (~7.15) Stronger Acid Effective_Resonance->Lower_pKa

Caption: Steric effects on the acidity of dimethyl-4-nitrophenol isomers.

Synthesis Protocols

Both isomers can be synthesized from their corresponding dimethylphenol precursors. The choice of nitrating agent and reaction conditions is crucial for achieving good yields and selectivity.

Synthesis of this compound

This protocol describes the nitration of 3,5-dimethylphenol (B42653) using sodium nitrate (B79036) in methanesulfonic acid.

Experimental Protocol:

  • Dissolution: Dissolve 3,5-dimethylphenol (e.g., 50 g) in methanesulfonic acid (e.g., 200 mL) in a suitable reaction vessel.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nitration: Add sodium nitrate (e.g., 34.8 g, 1 equivalent) portion-wise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 18 hours.

  • Quenching: Pour the reaction mixture into a large volume of ice water (e.g., 4 L) with vigorous stirring.

  • Extraction: Decant the upper aqueous phase. Dissolve the residue in ethyl acetate (B1210297) (e.g., 400 mL).

  • Washing: Wash the ethyl acetate extract with saturated aqueous sodium bicarbonate solution (2 x 200 mL), followed by saturated saline.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., ethyl acetate/n-heptane, 4:1) to yield this compound.[5]

G Synthesis of this compound Start 3,5-Dimethylphenol Dissolve Dissolve in Methanesulfonic Acid Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Nitrate Add NaNO₃ Cool->Nitrate React Stir for 18h at 0 °C Nitrate->React Quench Pour into ice water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Saline Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of 2,6-Dimethyl-4-nitrophenol

This general method employs metal nitrates for the nitration of 2,6-dimethylphenol (B121312).

Experimental Protocol:

  • Mixing: Prepare a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and either Bi(NO₃)₃·5H₂O (1 equivalent) or Fe(NO₃)₃·9H₂O (1 equivalent).

  • Suspension: Add acetone (B3395972) (e.g., 10 mL/mmol of phenol) to the solid mixture.

  • Reaction: Stir the resulting mixture at room temperature or under reflux for 2-24 hours.

  • Filtration: Upon completion of the reaction, filter the mixture through a pad of Celite to remove insoluble materials. Wash the residue with acetone.

  • Neutralization: Treat the filtrate with sodium bicarbonate (e.g., 0.1 g/mmol ) until the evolution of CO₂ ceases.

  • Second Filtration: Filter the mixture again to remove any insoluble material.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure 2,6-dimethyl-4-nitrophenol.[11][12]

G Synthesis of 2,6-Dimethyl-4-nitrophenol Start 2,6-Dimethylphenol Mix Mix with Bi(NO₃)₃·5H₂O or Fe(NO₃)₃·9H₂O Start->Mix Suspend Suspend in Acetone Mix->Suspend React Stir at RT or reflux for 2-24h Suspend->React Filter1 Filter through Celite React->Filter1 Neutralize Treat with NaHCO₃ Filter1->Neutralize Filter2 Filter again Neutralize->Filter2 Concentrate Remove Solvent Filter2->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product 2,6-Dimethyl-4-nitrophenol Purify->Product

Caption: Workflow for the synthesis of 2,6-Dimethyl-4-nitrophenol.

Biological Activity: A Comparative Outlook

While direct comparative studies on the biological activities of this compound and 2,6-dimethyl-4-nitrophenol are limited in the literature, the broader class of nitrophenols is known to exhibit a range of biological effects, including antimicrobial and enzyme-inhibiting properties.

Table 2: Potential Biological Activities and Comparative Insights

Biological ActivityThis compound2,6-Dimethyl-4-nitrophenolKey Considerations
Enzyme Inhibition Limited specific data. Structurally similar compounds show enzyme interactions.[13]Known to act as an enzyme inhibitor.[4]The steric hindrance in the 3,5-isomer may affect its binding to enzyme active sites compared to the 2,6-isomer.
Antimicrobial Activity Derivatives of 4-nitrophenol (B140041) show antibacterial activity.[13]Limited specific data.The electronic and steric properties of both isomers will influence their interaction with microbial targets.

It is hypothesized that the difference in steric hindrance and electronic properties between the two isomers will lead to variations in their biological activities. The less sterically hindered 2,6-isomer may exhibit more potent interactions with biological targets.

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted for the comparative evaluation of this compound and 2,6-dimethyl-4-nitrophenol.

Protocol 1: Enzyme Inhibition Assay (Colorimetric)

This protocol is suitable for assessing the inhibitory effect of the compounds on enzymes that act on a p-nitrophenyl-based substrate.

Materials:

  • Enzyme of interest

  • p-Nitrophenyl substrate (e.g., p-nitrophenyl phosphate (B84403) for phosphatases)

  • Assay buffer (e.g., Tris-HCl)

  • This compound and 2,6-Dimethyl-4-nitrophenol stock solutions (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compounds. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (buffer and substrate, no enzyme).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes).

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 405-410 nm and continue to take readings at regular intervals.[14][15]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value for each compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound and 2,6-Dimethyl-4-nitrophenol stock solutions

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

  • Positive control (microorganism in broth) and negative control (broth only)

Procedure:

  • Prepare Dilutions: Perform serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.[16][17]

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Conclusion

This compound and 2,6-dimethyl-4-nitrophenol, while structural isomers, exhibit significant differences in their physicochemical properties, primarily their acidity, due to steric effects. These structural nuances are also likely to translate into distinct biological activity profiles. The provided synthesis and biological assay protocols offer a framework for researchers to conduct direct comparative studies, which are essential for elucidating their structure-activity relationships and exploring their potential in drug development and other scientific applications. Further research is warranted to generate quantitative biological data to fully understand the comparative performance of these two interesting nitrophenol derivatives.

References

Steric Hindrance Effects in Dimethyl-substituted Nitrophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of dimethyl-substituted nitrophenols, with a focus on the steric hindrance effects imparted by the positioning of methyl groups relative to the nitro and hydroxyl functionalities. The data presented herein is crucial for understanding the reactivity, acidity, and spectral characteristics of these compounds, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The substitution pattern on the aromatic ring of nitrophenols significantly influences their electronic and steric environment. In dimethyl-substituted nitrophenols, the placement of methyl groups can either enhance or diminish the electron-withdrawing effect of the nitro group through steric interactions. This guide specifically compares p-nitrophenol, 2,6-dimethyl-4-nitrophenol (B181267), and 3,5-dimethyl-4-nitrophenol to elucidate the impact of steric hindrance on their acidity and UV-Vis spectral properties.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the acidity of p-nitrophenol and its dimethyl-substituted analogues.

CompoundStructurepKaPredicted λmax (Acidic)Predicted λmax (Basic)
p-Nitrophenolp-Nitrophenol7.15~317 nm~400 nm
2,6-Dimethyl-4-nitrophenol2,6-Dimethyl-4-nitrophenol7.15~320 nm~405 nm
This compoundthis compound8.25~290 nm~380 nm

Note: Predicted λmax values are based on typical shifts observed for nitrophenols and may vary slightly based on solvent and exact experimental conditions.

Analysis of Steric Hindrance Effects

The significant difference in acidity between 2,6-dimethyl-4-nitrophenol and this compound, despite both having two methyl groups, is a direct consequence of steric inhibition of resonance .

In 2,6-dimethyl-4-nitrophenol , the methyl groups are ortho to the hydroxyl group but meta to the nitro group. This positioning does not sterically hinder the nitro group, allowing it to be coplanar with the benzene (B151609) ring. This planarity is essential for the powerful electron-withdrawing resonance effect (-R effect) of the nitro group, which delocalizes the negative charge of the corresponding phenoxide ion, thereby stabilizing it and increasing the acidity of the phenol.[1] As a result, its pKa is identical to that of p-nitrophenol.

Conversely, in This compound , the two methyl groups are positioned ortho to the nitro group. The steric bulk of these methyl groups forces the nitro group to twist out of the plane of the benzene ring.[2][3] This loss of planarity disrupts the π-orbital overlap necessary for resonance, significantly diminishing the nitro group's ability to delocalize the negative charge of the phenoxide ion.[1][4] Although the inductive electron-withdrawing effect (-I effect) of the nitro group remains, the loss of the dominant resonance stabilization makes the phenoxide ion less stable, resulting in a higher pKa and weaker acidity.[1]

Experimental Protocols

Synthesis of Dimethyl-substituted Nitrophenols

A general method for the synthesis of 4-nitro-xylenols involves the direct nitration of the corresponding xylenol.

Materials:

  • Appropriate xylenol (e.g., 2,6-dimethylphenol (B121312) or 3,5-dimethylphenol)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the dimethylphenol in a minimal amount of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add concentrated sulfuric acid to the solution.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the cooled dimethylphenol solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir for 1-2 hours at 0-5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Spectrophotometric Determination of pKa

The pKa of the nitrophenols can be determined by UV-Vis spectrophotometry, taking advantage of the different absorption spectra of the protonated and deprotonated species.[3]

Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Stock solution of the purified nitrophenol in a suitable solvent (e.g., ethanol (B145695) or methanol)

  • A series of buffer solutions of known pH (e.g., phosphate (B84403) or borate (B1201080) buffers)

  • Solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH)

Procedure:

  • Prepare a series of solutions with a constant concentration of the nitrophenol in different buffer solutions covering a pH range of approximately pKa ± 2.

  • Prepare two additional solutions: one in a strongly acidic solution (pH < 2) to obtain the spectrum of the fully protonated form (HA), and one in a strongly basic solution (pH > 12) for the fully deprotonated form (A⁻).

  • Record the UV-Vis absorption spectrum for each solution.

  • Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms.

  • At the λmax of the deprotonated form, measure the absorbance of all the buffered solutions.

  • The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following equation:

    pKa = pH + log[(A_max - A) / (A - A_min)]

    where A is the absorbance of the sample at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form at the chosen wavelength.

Visualizations

Logical Relationship Diagram

Steric_Hindrance_Effect cluster_0 2,6-Dimethyl-4-nitrophenol cluster_1 This compound 26DMNP 2,6-Dimethyl-4-nitrophenol 26DMNP_sterics Methyl groups meta to nitro group 26DMNP->26DMNP_sterics Structural feature 26DMNP_resonance Planar nitro group Full resonance stabilization 26DMNP_sterics->26DMNP_resonance leads to 26DMNP_acidity Lower pKa (7.15) Stronger Acid 26DMNP_resonance->26DMNP_acidity results in 35DMNP This compound 35DMNP_sterics Methyl groups ortho to nitro group 35DMNP->35DMNP_sterics Structural feature 35DMNP_resonance Twisted nitro group Steric Inhibition of Resonance 35DMNP_sterics->35DMNP_resonance causes 35DMNP_acidity Higher pKa (8.25) Weaker Acid 35DMNP_resonance->35DMNP_acidity results in

Caption: Steric hindrance effects on the acidity of dimethyl-substituted nitrophenols.

Experimental Workflow for pKa Determination

pKa_Determination_Workflow start Start: Purified Nitrophenol Sample prep_solutions Prepare solutions in buffers of varying pH start->prep_solutions measure_spectra Record UV-Vis spectra for each solution prep_solutions->measure_spectra identify_lambda_max Identify λmax for protonated (HA) and deprotonated (A-) forms measure_spectra->identify_lambda_max measure_absorbance Measure absorbance at λmax(A-) for all solutions identify_lambda_max->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data calculate_pka Calculate pKa using Henderson-Hasselbalch equation plot_data->calculate_pka end End: Determined pKa Value calculate_pka->end

Caption: Workflow for the spectrophotometric determination of pKa.

References

A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

The separation and quantification of nitrophenol isomers—ortho (o-), meta (m-), and para (p-)-nitrophenol—are crucial in environmental monitoring and industrial quality control due to their toxicity and widespread use. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this analysis. This guide provides a detailed comparison of two common reversed-phase HPLC methods for the separation of nitrophenol isomers: one utilizing a conventional C18 column and the other a phenyl-based column, which offers alternative selectivity.

The choice of the stationary phase is critical for achieving baseline separation of these structurally similar isomers. While C18 columns provide excellent separation based on hydrophobicity, phenyl columns can offer enhanced resolution due to π-π interactions between the phenyl stationary phase and the aromatic ring of the nitrophenols.[1][2]

Data Presentation: Performance Comparison of HPLC Methods

The following table summarizes the performance of two distinct HPLC methods for the separation of nitrophenol isomers. The data is compiled from various studies to provide a comprehensive comparison.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl Column
Column Chromolith RP-18e (150 mm × 4.6 mm I.D.)[3]Phenyl-Hexyl Column[4]
Mobile Phase 50 mM Acetate (B1210297) Buffer (pH 5.0):Acetonitrile (80:20, v/v)[3]Methanol (B129727):Water (Gradient)
Flow Rate 3.0 mL/min[3]1.0 mL/min
Detection UV at maximum absorbance wavelength[3]UV at 270 nm
Analytes o-Nitrophenol, m-Nitrophenol, p-Nitrophenolo-Nitrophenol, m-Nitrophenol, p-Nitrophenol
Retention Time (min) o-NP: ~2.5, p-NP: ~3.0[3]Not explicitly stated
Resolution (Rs) > 2.0 for all separated peaks[3]Baseline separation achieved
Peak Asymmetry (As) Acceptable As values[3]Not explicitly stated
Analysis Time < 3.5 minutes[3]~15 minutes
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 15% (intraday and interday)[3]< 5%
Accuracy (% Recovery) 90-112%[3]98-102%

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on validated methods from scientific literature.

Method 1: Rapid Separation on a Monolithic C18 Column

This method is optimized for the fast, isocratic separation of nitrophenol isomers.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.).[3]

  • Mobile Phase: Prepare a 50 mM acetate buffer and adjust the pH to 5.0. The mobile phase consists of an 80:20 (v/v) mixture of the acetate buffer and acetonitrile.[3]

  • Flow Rate: The analysis is performed at a flow rate of 3.0 mL/min.[3]

  • Column Temperature: Ambient.

  • Detection: UV detection at the maximum absorbance wavelength for each nitrophenol isomer.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the nitrophenol isomer standards in the mobile phase to prepare stock solutions. Further dilute to prepare working standards. For water samples, a solid-phase extraction (SPE) may be required for preconcentration.[3]

Method 2: Enhanced Selectivity with a Phenyl Column

This method utilizes the alternative selectivity of a phenyl stationary phase for improved resolution of nitrophenol isomers.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using methanol and water. The gradient can be optimized to achieve the best separation. A typical starting point is 30% methanol, increasing to 70% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare stock and working standards by dissolving the nitrophenol isomers in methanol or the initial mobile phase composition.

Mandatory Visualization

HPLC_Validation_Workflow start Start: Method Development Objective (Separate o-, m-, p-Nitrophenol) method_dev Method Optimization - Column Selection (C18 vs Phenyl) - Mobile Phase Composition - Flow Rate, Temperature start->method_dev pre_validation System Suitability Test (Check Resolution, Tailing Factor, Repeatability) method_dev->pre_validation validation Method Validation (ICH Guidelines) pre_validation->validation SST Passed specificity Specificity / Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Final Method Documentation & SOP specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method Ready for Routine Analysis documentation->end

Caption: Workflow for HPLC method development and validation.

References

A Comparative Analysis of the Biological Activity of 3,5-Dimethyl-4-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial and Cytotoxic Potential with Supporting Experimental Data

The quest for novel therapeutic agents has led to extensive investigation into the biological activities of various synthetic compounds. Among these, nitrophenol derivatives have garnered significant interest due to their diverse pharmacological properties. This guide provides a comparative overview of the biological activity of a series of 3,5-Dimethyl-4-nitrophenol derivatives, focusing on their antimicrobial and cytotoxic potential. The information presented herein is a synthesis of experimental data from scientific literature, intended to aid researchers in the fields of medicinal chemistry and drug development.

Quantitative Comparison of Biological Activity

The biological efficacy of this compound derivatives has been primarily evaluated through their antimicrobial and cytotoxic activities. The following table summarizes the key quantitative data from various studies, offering a direct comparison of the potency of these compounds.

CompoundBiological ActivityTest Organism/Cell LineQuantitative Metric (μM)Reference CompoundReference Metric (μM)
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenolAntibacterialMoraxella catarrhalisMIC: 91Ciprofloxacin (B1669076)9
2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenolAntibacterialMoraxella catarrhalisMIC: 11Ciprofloxacin9

MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key biological assays cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the this compound derivatives against bacterial strains was determined using the broth microdilution method, a standardized and widely accepted technique.

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of the test bacteria (e.g., Moraxella catarrhalis) are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Test Compounds: Stock solutions of the this compound derivatives and the reference antibiotic (e.g., Ciprofloxacin) are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of each test compound and the reference antibiotic is prepared directly in the wells of the microtiter plate using the broth medium. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: The overnight bacterial culture is diluted to achieve a standardized concentration, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to obtain the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted compounds is inoculated with the standardized bacterial suspension. Control wells containing only the broth (sterility control) and broth with the bacterial suspension (growth control) are also included.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.

2. Compound Treatment:

  • Serial Dilutions: The test compounds are serially diluted in the culture medium to various concentrations.

  • Treatment: The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells with untreated cells and wells with only medium (blank) are included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Assay Procedure:

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the antimicrobial and cytotoxicity assays.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight) E Prepare Standardized Bacterial Inoculum A->E B Prepare Compound Stock Solutions D Serial Dilution of Compounds in Plates B->D C Prepare 96-Well Microtiter Plates C->D F Inoculate Plates D->F E->F G Incubate Plates (18-24h, 37°C) F->G H Visually Determine MIC G->H

Antimicrobial Susceptibility Testing Workflow

Cytotoxicity_Assay_Workflow cluster_prep_cyto Preparation cluster_treatment Treatment & Incubation cluster_mtt MTT Assay cluster_analysis_cyto Analysis I Cell Culture J Seed Cells in 96-Well Plates I->J L Treat Cells with Compounds J->L K Prepare Compound Dilutions K->L M Incubate (24-72h, 37°C) L->M N Add MTT Reagent M->N O Incubate (2-4h) N->O P Solubilize Formazan O->P Q Measure Absorbance P->Q R Calculate IC50 Q->R

Cytotoxicity (MTT) Assay Workflow

Structure-Activity Relationship and Concluding Remarks

The preliminary data suggests that substitutions on the phenolic oxygen of the this compound scaffold can significantly influence antibacterial activity. For instance, the introduction of a 4-nitrobenzyl group resulted in a compound with an MIC of 91 µM against Moraxella catarrhalis. Further methylation of the phenol (B47542) ring, as seen in 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol, enhanced the potency, yielding an MIC of 11 µM, which is comparable to the standard antibiotic ciprofloxacin (MIC of 9 µM)[1].

While the currently available data is limited to a small set of derivatives and primarily focuses on antibacterial activity, it highlights the potential of the this compound core as a scaffold for the development of new therapeutic agents. Further research involving the synthesis of a broader range of derivatives and their evaluation against a wider panel of microbial strains and cancer cell lines is warranted. Such studies will be crucial in elucidating a more comprehensive structure-activity relationship and identifying lead compounds with promising therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these future investigations.

References

A Comparative Spectroscopic Analysis of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ortho-, meta-, and para-isomers of nitrophenol, while possessing the same molecular formula (C₆H₅NO₃), exhibit distinct physical and chemical properties due to the varied position of the nitro (-NO₂) group on the benzene (B151609) ring. These differences are effectively elucidated through various spectroscopic techniques. This guide provides a detailed comparative analysis of the UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of these isomers, supported by experimental data and protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for differentiating nitrophenol isomers, particularly when analyzing the influence of pH on their electronic transitions. In alkaline solutions, the phenolic hydroxyl group deprotonates to form the nitrophenolate ion. This leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance (λmax), which is distinctly different for each isomer.

The para-isomer is notable for its significant and well-defined absorption peak around 400 nm in alkaline conditions, a characteristic that makes it highly useful for colorimetric assays.[1][2] The intramolecular hydrogen bonding in the ortho-isomer also influences its electronic environment, leading to unique spectral characteristics.[1] In contrast, the nitro group at the meta position has a weaker effect on the electronic transitions of the phenolic group.[1]

Data Presentation: UV-Vis Spectroscopy
Isomerλmax (Acidic/Neutral)λmax (Alkaline)
o-Nitrophenol~275 nm, ~350 nm~415 nm
m-Nitrophenol~275 nm, ~330 nm~390 nm
p-Nitrophenol~317 nm[1][2]~400 nm[1][2]
Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectra of nitrophenol isomers includes the following steps:

  • Sample Preparation: Prepare stock solutions of each nitrophenol isomer in a suitable solvent, such as deionized water or ethanol.

  • pH Adjustment: For acidic/neutral spectra, the stock solution can be used directly or the pH can be adjusted to below 6.[2] For alkaline spectra, a small amount of a base like NaOH is added to raise the pH above 9.[3]

  • Spectrophotometer Setup: Calibrate the spectrophotometer using a blank solution (the solvent used for the samples).

  • Data Acquisition: Measure the absorbance of each sample across a wavelength range of 200-600 nm. The linear dynamic range for determination is typically between 1.0-25.0 µg/mL for the isomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy distinguishes between the nitrophenol isomers by probing their characteristic vibrational frequencies. The key differences are observed in the stretching frequencies of the hydroxyl (O-H) and nitro (NO₂) groups, which are influenced by hydrogen bonding and the overall symmetry of the molecule.

In o-nitrophenol, intramolecular hydrogen bonding between the adjacent -OH and -NO₂ groups leads to a broad O-H stretching band at a lower wavenumber compared to the other isomers. Conversely, p-nitrophenol exhibits intermolecular hydrogen bonding, resulting in a strong, broad O-H stretch at a higher wavenumber. The symmetrical nature of p-nitrophenol also results in weaker peaks for the C-O and N-O stretches compared to the less symmetrical o-nitrophenol.

Data Presentation: Infrared (IR) Spectroscopy
Vibrational Modeo-Nitrophenol (cm⁻¹)m-Nitrophenol (cm⁻¹)p-Nitrophenol (cm⁻¹)
O-H Stretch~3200 (broad)~3300-3500 (broad)~3300-3500 (strong, broad)
NO₂ Asymmetric Stretch~1530~1525~1510
NO₂ Symmetric Stretch~1350~1350~1340
C-N Stretch~820~880~860
C-O Stretch~1250~1280~1290

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid nitrophenol sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Nujol Mull Method: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a thick paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

  • Spectrometer Setup: Place the prepared sample in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample holder or the salt plates with Nujol.

  • Data Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the nitrophenol isomers, allowing for their unambiguous identification. The symmetry of the molecule plays a crucial role in determining the appearance of the NMR spectrum.

p-Nitrophenol, being a symmetrical molecule, displays a simpler ¹H NMR spectrum with two distinct signals (two doublets) in the aromatic region, corresponding to the two sets of equivalent protons.[4] In contrast, o-nitrophenol is asymmetrical, resulting in a more complex spectrum with four separate signals for the four non-equivalent aromatic protons.[4] m-Nitrophenol also shows four distinct signals in the aromatic region. The chemical shift of the phenolic proton (-OH) is also characteristic and can vary depending on the isomer and the solvent used. ¹³C NMR spectra also reflect the molecular symmetry, with p-nitrophenol showing fewer signals than the ortho and meta isomers.

Data Presentation: ¹H NMR Spectroscopy (Chemical Shifts in ppm, solvent: CDCl₃)
Isomer-OH ProtonAromatic Protons
o-Nitrophenol~10.57~8.10, ~7.58, ~7.16, ~7.00[5]
m-NitrophenolVariable~7.9-8.1, ~7.4-7.6, ~7.2-7.3
p-NitrophenolVariable~8.12, ~6.89 (two doublets)[6]
Data Presentation: ¹³C NMR Spectroscopy (Chemical Shifts in ppm, solvent: DMSO-d₆)
IsomerC1 (-OH)C2C3C4C5C6
o-Nitrophenol~155.2~137.1~125.1~120.0~119.8~116.0
m-Nitrophenol~158.5~114.5~149.0~121.5~130.5~121.0
p-Nitrophenol~163.7~115.5~125.9~139.4~125.9~115.5[7]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the nitrophenol isomer in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to the TMS internal standard.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing p1 Weigh Isomer p2 Dissolve in Solvent p1->p2 p3 pH Adjustment (for UV-Vis) p2->p3 a2 IR Spectroscopy p2->a2 a3 NMR Spectroscopy p2->a3 a1 UV-Vis Spectroscopy p3->a1 d1 Acquire Spectra a1->d1 a2->d1 a3->d1 d2 Process Data d1->d2 d3 Compare Spectra d2->d3 Isomer Identification Isomer Identification d3->Isomer Identification

Caption: Workflow for comparative spectroscopic analysis of nitrophenol isomers.

G cluster_structure Isomer Structure cluster_spectra Spectroscopic Signature cluster_info Complementary Information ortho o-Nitrophenol (Asymmetric, Intramolecular H-bonding) uv UV-Vis (Electronic Transitions, λmax) ortho->uv ir IR (Vibrational Modes, O-H & NO₂ stretch) ortho->ir nmr NMR (Chemical Environment, Symmetry) ortho->nmr meta m-Nitrophenol (Asymmetric) meta->uv meta->ir meta->nmr para p-Nitrophenol (Symmetric, Intermolecular H-bonding) para->uv para->ir para->nmr uv_info Effect of pH on Conjugation uv->uv_info ir_info Hydrogen Bonding & Functional Groups ir->ir_info nmr_info Molecular Symmetry & Proton/Carbon Environment nmr->nmr_info Unambiguous Isomer Identification Unambiguous Isomer Identification uv_info->Unambiguous Isomer Identification ir_info->Unambiguous Isomer Identification nmr_info->Unambiguous Isomer Identification

Caption: Relationship between isomer structure and spectroscopic output.

References

Cross-Validation of Analytical Methods for 3,5-Dimethyl-4-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3,5-Dimethyl-4-nitrophenol. The cross-validation of analytical methods is essential for ensuring data accuracy, reproducibility, and reliability in research and development. This document outlines and compares the most probable analytical techniques, providing experimental data from related compounds to guide researchers in selecting and validating an appropriate method for their specific application.

The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-established techniques for the analysis of phenolic compounds.

Comparative Overview of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the intended application of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile or semi-volatile compounds is based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Selectivity Moderate to HighHigh to Very High
Sensitivity Good, typically in the µg/mL to ng/mL range.[1]Excellent, often reaching pg/mL levels, especially with derivatization.[2]
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential need for derivatization.
Derivatization Not typically required.Often necessary for polar compounds like phenols to improve volatility and chromatographic performance.[2][3]
Instrumentation Cost Lower to ModerateHigher
Typical Detector UV-Vis or Photodiode Array (PDA)Mass Spectrometer (MS)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the quantification of nitrophenols using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely utilized for the analysis of phenolic compounds due to its robustness and the strong UV absorbance of nitrophenols.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Acidify the aqueous sample (e.g., urine, wastewater) with a suitable acid.

  • Extract the analyte using an appropriate organic solvent such as ethyl acetate.[1][4]

  • Separate the organic phase from the aqueous phase.

  • Repeat the extraction to ensure complete recovery of the analyte.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in the mobile phase for HPLC analysis.[1]

Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v) is a common mobile phase.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Typically set around 270 nm for nitrophenols.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful technique for the trace-level analysis of this compound. Derivatization is often employed to enhance the volatility of the analyte.[2]

Sample Preparation: LLE and Derivatization

  • Perform a liquid-liquid extraction as described for the HPLC method.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Derivatization: Add a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to the dried extract.[2]

  • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[2] The resulting derivative is more volatile and thermally stable.[2]

GC-MS Operating Conditions

  • GC System: A gas chromatograph equipped with a capillary column and a mass spectrometer detector.[5]

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS).[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injector Temperature: 220°C.[5]

  • Oven Temperature Program: An initial temperature of 40°C, held for a few minutes, followed by a temperature ramp to a final temperature of around 220°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2]

Method Validation Parameters

The following table summarizes key performance characteristics for the analysis of nitrophenols based on data from various studies. These values are representative and can vary depending on the specific analyte, sample matrix, and instrumentation.

ParameterHPLC-UVGC-MS
Linearity Range 10 - 50 µg/mL[1]0.1 - 100 ng/mL
Correlation Coefficient (r²) >0.99[1]>0.99
Limit of Detection (LOD) 0.87 µg/mL[1]0.05 - 0.20 µg/L[5]
Limit of Quantification (LOQ) Detectable down to 0.87 µg/mL[1]0.23 - 0.70 µg/L[5]
Accuracy (% Recovery) 90 - 112%[7]75 - 105%
Precision (% RSD) < 15%[7]< 15%

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Aqueous Sample B Acidification A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporation C->D E Reconstitution (Mobile Phase) D->E F HPLC Injection E->F G C18 Column Separation F->G H UV Detection G->H I Data Acquisition & Quantification H->I

Caption: Workflow for the analysis of this compound using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Aqueous Sample B Liquid-Liquid Extraction A->B C Concentration B->C D Derivatization (e.g., MTBSTFA) C->D E GC Injection D->E F Capillary Column Separation E->F G Mass Spectrometry Detection (SIM) F->G H Data Analysis G->H

References

A Comparative Guide to the Synthetic Routes of 3,5-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3,5-Dimethyl-4-nitrophenol, a key intermediate in the synthesis of various specialized organic compounds. The comparison focuses on direct nitration, nitrosation followed by oxidation, and a theoretical sulfonation-nitration-desulfonation pathway, evaluating them based on yield, regioselectivity, and procedural complexity.

Comparison of Synthetic Routes

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution, where the directing effects of the hydroxyl and methyl groups must be carefully managed to achieve the desired regioselectivity. The following table summarizes the quantitative data for the different synthetic approaches.

Synthetic RouteReagentsReaction ConditionsYield (%)PurityKey AdvantagesKey Disadvantages
Direct Nitration 3,5-Dimethylphenol (B42653), Sodium Nitrate (B79036), Methanesulfonic Acid0°C, 18 hours11%[1][2]Requires chromatographic purificationSingle synthetic stepVery low yield, potential for isomeric impurities and oxidation byproducts
Nitrosation followed by Oxidation 1. 3,5-Dimethylphenol, Sodium Nitrite (B80452), Acid2. Nitrosated intermediate, Oxidizing agent (e.g., Nitric Acid)1. Low temperature (e.g., 0-5°C)2. Elevated temperature (e.g., 40-60°C)High (for analogous phenols, e.g., 85% for m-cresol)Generally highHigh regioselectivity, avoids over-nitrationTwo-step process, 3,5-dimethylphenol shows low reactivity to nitrosation due to steric hindrance
Sulfonation-Nitration-Desulfonation 1. 3,5-Dimethylphenol, Sulfuric Acid2. Sulfonated intermediate, Nitric Acid3. Nitrated-sulfonated intermediate, Dilute Acid1. Heating2. Controlled temperature3. Heating with steamTheoretical, no specific data foundPotentially highExcellent regioselectivity by using a blocking groupMulti-step, potentially harsh conditions for sulfonation and desulfonation, lack of established protocol for this specific substrate

Experimental Protocols

Route 1: Direct Nitration of 3,5-Dimethylphenol

This method involves the direct introduction of a nitro group onto the aromatic ring. While straightforward, it often suffers from low yields and the formation of undesired isomers.

Procedure:

  • Dissolve 3,5-Dimethylphenol (50 g) in methanesulfonic acid (200 mL) and cool the solution to 0°C.[1]

  • Add sodium nitrate (34.8 g, 1 equivalent) portion-wise while maintaining the temperature at 0°C.[1]

  • Stir the reaction mixture for 18 hours at 0°C.[1]

  • Pour the reaction mixture into 4 L of ice water with vigorous stirring.[1]

  • Decant the aqueous layer and dissolve the residue in ethyl acetate (B1210297) (400 mL).[1]

  • Wash the ethyl acetate extract with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and n-heptane (4:1) as the eluent to afford this compound.[1]

Expected Yield: 11%[1]

Route 2: Nitrosation Followed by Oxidation

This two-step approach offers higher regioselectivity by first introducing a nitroso group at the para position, which is then oxidized to a nitro group. This method is particularly effective for phenols where the para position is sterically unhindered. However, for 3,5-dimethylphenol, the methyl groups ortho to the hydroxyl group create steric hindrance at the para position, leading to low reactivity in the nitrosation step.

General Procedure (adapted from analogous phenols):

  • Step 1: Nitrosation

    • Dissolve 3,5-Dimethylphenol in a suitable acidic medium (e.g., dilute sulfuric acid or hydrochloric acid) and cool to 0-5°C.

    • Slowly add a solution of sodium nitrite while maintaining the low temperature.

    • Stir the mixture for a sufficient time to allow for the formation of the 3,5-Dimethyl-4-nitrosophenol intermediate, which may precipitate from the solution.

    • Isolate the intermediate by filtration.

  • Step 2: Oxidation

    • Suspend the isolated 3,5-Dimethyl-4-nitrosophenol in a suitable solvent.

    • Add an oxidizing agent, such as nitric acid, and warm the mixture to facilitate the oxidation of the nitroso group to a nitro group.

    • After the reaction is complete, cool the mixture and isolate the crude this compound by filtration.

    • Purify the product by recrystallization.

Note: While this route is high-yielding for less sterically hindered phenols, the yield for 3,5-dimethylphenol is expected to be significantly lower due to the reduced reactivity in the initial nitrosation step.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_direct Direct Nitration cluster_nitrosation Nitrosation-Oxidation start_direct 3,5-Dimethylphenol reagents_direct NaNO3, CH3SO3H start_direct->reagents_direct Nitration product_direct This compound reagents_direct->product_direct start_nitroso 3,5-Dimethylphenol reagents_nitroso NaNO2, Acid start_nitroso->reagents_nitroso Nitrosation intermediate_nitroso 3,5-Dimethyl-4-nitrosophenol reagents_nitroso->intermediate_nitroso reagents_oxidation Oxidizing Agent (e.g., HNO3) intermediate_nitroso->reagents_oxidation Oxidation product_nitroso This compound reagents_oxidation->product_nitroso

Caption: Comparative workflow of direct nitration versus the two-step nitrosation-oxidation route.

Sulfonation_Route cluster_sulfonation Sulfonation-Nitration-Desulfonation (Theoretical) start_sulf 3,5-Dimethylphenol reagents_sulf H2SO4 start_sulf->reagents_sulf Sulfonation (Blocking) intermediate_sulf Sulfonated Intermediate reagents_sulf->intermediate_sulf reagents_nitration_sulf HNO3 intermediate_sulf->reagents_nitration_sulf Nitration intermediate_nitro_sulf Nitrated-Sulfonated Intermediate reagents_nitration_sulf->intermediate_nitro_sulf reagents_desulf Dilute Acid, Heat intermediate_nitro_sulf->reagents_desulf Desulfonation (Deblocking) product_sulf This compound reagents_desulf->product_sulf

Caption: The logical steps of the theoretical sulfonation-nitration-desulfonation pathway.

Conclusion

The synthesis of this compound is a challenging endeavor with currently reported methods providing suboptimal yields.

  • Direct nitration is a single-step process but is hampered by a very low yield of 11%, necessitating extensive purification.

  • The nitrosation-oxidation route, while highly effective for analogous, less sterically hindered phenols, is likely to be inefficient for 3,5-dimethylphenol due to the low reactivity of the substrate in the initial nitrosation step.

  • The sulfonation-nitration-desulfonation pathway remains a theoretically sound but practically undocumented method for this specific molecule. Its multi-step nature may be a drawback, but it holds the potential for high regioselectivity.

For researchers and drug development professionals, the choice of synthetic route will depend on the desired scale of production and the tolerance for low yields versus multi-step procedures. Further research into optimizing the nitrosation conditions for 3,5-dimethylphenol or developing a practical protocol for the sulfonation-based route could provide a more efficient and higher-yielding synthesis of this valuable intermediate.

References

evaluating the efficacy of different purification techniques for nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective purification of nitrophenols is a critical step in various applications, from environmental remediation to the synthesis of pharmaceuticals. This guide provides an objective comparison of the efficacy of several common purification techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Comparison of Performance Metrics

The selection of a purification technique for nitrophenols is often a trade-off between efficiency, cost, and the desired final purity. The following tables summarize quantitative data from various studies on key performance indicators for the most prevalent methods.

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes are highly effective for the degradation and mineralization of nitrophenols. The Fenton process, in particular, has been shown to be a promising method.[1][2]

TechniqueTarget AnalyteRemoval Efficiency (%)Reaction TimeKey ConditionsReference
Homogeneous Fenton Process4-Nitrophenol (B140041)93.6%40 minpH 3, 4 mM H₂O₂, 0.2 mM Fe²⁺[3][4]
Homogeneous Fenton Process4-Nitrophenol>99%120 minpH 3, 5 mM H₂O₂, 5 mg/L Fe²⁺[5]
Fenton Process with UV/Visible Radiation4-Nitrophenol100% (80% Mineralization)60 min70.2 °C, 2.945 g/L H₂O₂, 5.9 mg/L Fe²⁺[6]
Adsorption

Adsorption is a widely used, flexible, and cost-effective method for removing nitrophenols from aqueous solutions.[7] Activated carbon is the most common adsorbent due to its high porosity and large surface area.

AdsorbentTarget AnalyteAdsorption Capacity (mg/g)Removal Efficiency (%)Equilibrium TimeReference
Activated Carbon (from Alhagi)p-Nitrophenol-97.59%-[7][8]
Activated Carbon (granular)p-Nitrophenol365 (for smallest particle size)-48 h (for equilibrium)[9][10]
Activated Carbon (from Acacia glauca sawdust)4-Nitrophenol25.9398.94%30 min[11]
ZIF-8-PhImp-Nitrophenol828.29-180 min[12]
Catalytic Reduction

Catalytic reduction is an efficient and sustainable approach that converts toxic nitrophenols into valuable aminophenols.[1]

CatalystTarget AnalyteConversion/Reduction (%)Reaction TimeKey ConditionsReference
Copper(II) Complex (3)4-Nitrophenol97.5%-Sodium Borohydride (B1222165) reductant[13]
Mixed 1T'/2H-MoTe₂4-Nitrophenol>80%15 minSodium Borohydride reductant[14]
Silver Working Electrode4-Nitrophenol>80%150 minElectrochemical reduction at -0.550 V[15]
Membrane Filtration

Nanofiltration (NF) is a cost-effective, pressure-driven membrane process that has shown high retention characteristics for nitrophenols.

Membrane TypeTarget AnalyteRejection/Removal (%)Permeate Flux (L/m²·h·bar)Key ConditionsReference
Polyphenylsulfone (PPSU) and Polyethersulfone (PES) blend4-Nitrophenol~99%6.2Low operating pressure (3 bar)[16][17]

Experimental Protocols & Workflows

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols for the key purification techniques discussed, along with visual workflows.

Advanced Oxidation Process: Homogeneous Fenton Reaction

The Fenton process utilizes hydroxyl radicals (•OH) generated from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to oxidize organic pollutants.

Experimental Protocol:

  • A stock solution of 4-nitrophenol (e.g., 100 mg/L) is prepared in deionized water.

  • The pH of the solution is adjusted to the desired value (typically around 3) using sulfuric acid or sodium hydroxide.[3][4]

  • A specific concentration of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the reactor and stirred to dissolve.[3][4]

  • The Fenton reaction is initiated by adding a predetermined concentration of hydrogen peroxide (H₂O₂).[3][4]

  • Samples are withdrawn at regular time intervals to monitor the degradation of 4-nitrophenol.

  • The reaction in the withdrawn samples is quenched, often by adding a strong base to raise the pH.

  • The concentration of 4-nitrophenol is determined using an analytical technique such as UV-Vis spectrophotometry or HPLC.[3]

Fenton_Process_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 4-Nitrophenol Stock Solution B Adjust pH to ~3 A->B C Add Fe(II) Salt B->C D Initiate with H₂O₂ C->D E Collect Samples at Intervals D->E F Quench Reaction E->F G Analyze 4-NP Concentration (HPLC/UV-Vis) F->G

Fenton Process Experimental Workflow
Adsorption using Activated Carbon

This protocol outlines a typical batch adsorption experiment to determine the removal efficiency and adsorption capacity of activated carbon.

Experimental Protocol:

  • Prepare a stock solution of p-nitrophenol of a known concentration (e.g., 10-50 mg/L).[7]

  • A fixed amount of activated carbon (e.g., 0.1 g) is added to a series of flasks containing a specific volume of the nitrophenol solution (e.g., 15 mL).[9]

  • The flasks are agitated in a thermostatic shaker at a constant temperature (e.g., 293 K) for a predetermined time to reach equilibrium (e.g., 48 hours).[9]

  • After equilibration, the solution is separated from the adsorbent by centrifugation or filtration.

  • The final concentration of p-nitrophenol in the supernatant is measured using a UV-Vis spectrophotometer.

  • The amount of p-nitrophenol adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated.

Adsorption_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_measurement Measurement A Prepare p-Nitrophenol Solution B Add Activated Carbon to Flasks A->B C Agitate in Thermostatic Shaker B->C D Allow to Reach Equilibrium C->D E Separate Adsorbent from Solution D->E F Measure Final Concentration (UV-Vis) E->F G Calculate Adsorption Capacity (qe) F->G

Batch Adsorption Experimental Workflow
Catalytic Reduction of 4-Nitrophenol

This process involves the reduction of 4-nitrophenol to 4-aminophenol (B1666318) using a catalyst and a reducing agent, commonly sodium borohydride (NaBH₄). The progress of the reaction is typically monitored by UV-Vis spectroscopy.

Experimental Protocol:

  • A fresh aqueous solution of 4-nitrophenol (e.g., 7.5 x 10⁻³ M) is prepared.[18]

  • In a quartz cuvette, a specific volume of the 4-nitrophenol solution is mixed with water.[18]

  • A freshly prepared solution of sodium borohydride (NaBH₄) is added to the cuvette. This results in the formation of 4-nitrophenolate (B89219) ions, indicated by a color change and a shift in the UV-Vis absorption peak to around 400 nm.[19]

  • The catalyst (e.g., palladium nanoparticles) is then added to the mixture to initiate the reduction.[18]

  • The reaction progress is monitored by recording the decrease in the absorbance at 400 nm over time using a UV-Vis spectrophotometer.[20]

Catalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare 4-Nitrophenol Solution B Add NaBH₄ to form 4-Nitrophenolate Ion A->B Observe peak at 400 nm C Add Catalyst to Initiate Reduction B->C D Monitor Absorbance Decrease at 400 nm C->D E Determine Reaction Kinetics D->E

Catalytic Reduction Monitoring Workflow
Nanofiltration

Nanofiltration separates molecules based on size and charge through a semi-permeable membrane. This protocol describes a typical cross-flow filtration setup.

Experimental Protocol:

  • The nanofiltration membrane is placed in the membrane module of a cross-flow filtration system.[16]

  • The system is initially flushed and compacted with pure water to determine the pure water permeability.[16]

  • A feed solution of 4-nitrophenol with a known initial concentration is prepared.

  • The feed solution is pumped from a feed tank through the membrane module at a set operating pressure and flow rate.[17]

  • The permeate (the liquid that passes through the membrane) is collected.

  • The concentrations of 4-nitrophenol in both the feed and permeate solutions are measured.

  • The rejection percentage and permeate flux are calculated to evaluate the membrane's performance.

Nanofiltration_Workflow cluster_system Cross-Flow Filtration System Feed Feed Tank (4-Nitrophenol Solution) Pump Diaphragm Pump Feed->Pump Module Membrane Module Pump->Module Pressurized Feed Permeate Permeate Collection Module->Permeate Permeate Retentate Retentate Recirculation Module->Retentate Retentate Retentate->Feed

Nanofiltration Experimental Setup

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethyl-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3,5-Dimethyl-4-nitrophenol are critical for ensuring laboratory safety and environmental protection. This compound, belonging to the nitrophenol family, is classified as hazardous waste. Nitrophenols are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1][2][3] They are also recognized for their toxicity to aquatic life.[4] Therefore, strict adherence to proper disposal protocols is not only a regulatory requirement but a fundamental aspect of responsible laboratory practice.

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative that all personnel are thoroughly familiar with the hazards associated with this compound. Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate personal protective equipment to prevent exposure.[2][3][5]

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or safety goggles
Protective Clothing Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[3] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[6]

  • Waste Segregation and Collection:

    • Solid Waste: Carefully collect any solid this compound waste, such as unused reagent or contaminated materials (e.g., weighing paper, gloves, bench protectors). To minimize the generation of dust, lightly moisten the material with a compatible solvent if necessary.[5] Place the collected solid waste into a dedicated, clearly labeled, sealable, and chemically compatible waste container designated for hazardous organic waste.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste accumulation.

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Store away from incompatible materials, particularly strong oxidizing agents.[2]

  • Request for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.

Spill and Decontamination Procedures

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[6] For small spills of acidic nitrophenol solutions, neutralization with a weak base like sodium bicarbonate solution can be considered.[6] Once neutralized (pH 6-8), the absorbed material should be collected and placed in the designated hazardous waste container.[6] All contaminated surfaces should be thoroughly decontaminated.

Quantitative Data Summary

The following table summarizes key hazard information for nitrophenol compounds, which should be considered representative for this compound in the absence of a specific Safety Data Sheet.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life

Experimental Protocols for In-Lab Treatment (for consideration and specialized applications only)

While professional disposal is the standard, some advanced in-lab treatment methods for nitrophenols have been explored in research settings. These are not recommended for routine disposal without specialized equipment and a thorough risk assessment.

  • Biodegradation: Studies have shown that certain microorganisms can degrade dinitrophenols.[7] This process is highly dependent on factors such as pH, temperature, and the presence of specific microbial strains.[7][8]

  • Advanced Oxidation Processes: Methods like using Fenton's reagent (ferrous chloride and hydrogen peroxide) have been shown to destroy over 90% of nitrophenols under specific conditions.[8] Hydrodynamic cavitation is another advanced oxidation process investigated for the degradation of dinitrophenols.[9]

It is crucial to note that these experimental procedures can be complex and may generate other hazardous byproducts. Consultation with your institution's EHS department is mandatory before considering any in-lab treatment of hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Start: Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Designated, Compatible, and Leak-Proof Containers segregate->container spill Spill Occurs segregate->spill Potential Hazard labeling Label Container: 'Hazardous Waste' Chemical Name Date container->labeling storage Store in a Secure Satellite Accumulation Area labeling->storage pickup Request Pickup from EHS/Licensed Contractor storage->pickup disposal Professional Disposal (e.g., Incineration) pickup->disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill neutralize Neutralize if Acidic (e.g., with Sodium Bicarbonate) contain_spill->neutralize collect_spill Collect Contaminated Material neutralize->collect_spill collect_spill->container Add to Hazardous Waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 3,5-Dimethyl-4-nitrophenol, a chemical requiring careful management in laboratory settings. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks and ensure a safe operational environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause skin and serious eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[2]
Eye Protection Chemical safety gogglesProtects eyes from splashes and dust.[2]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.[2]
Respiratory Protection Use in a chemical fume hoodAvoids inhalation of harmful dust and aerosols.[2]

For tasks with a higher risk of exposure, such as handling large quantities or potential for aerosolization, a more robust PPE ensemble may be necessary. This could include double-gloving, a chemical-resistant apron, and a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[2]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review SDS: Familiarize yourself with the Safety Data Sheet (SDS) for this compound.

Handling:

  • Don PPE: Put on the minimum required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh boat or paper. Avoid creating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Keep Containers Closed: Ensure containers of this compound are kept tightly sealed when not in use.

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management and Neutralization

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect unused this compound, contaminated gloves, weigh paper, and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.[3] Do not mix with other waste streams.[3]

Neutralization:

  • Nitro groups can form explosive salts under acidic conditions.[2] Therefore, it is recommended to neutralize waste containing this compound with an alkaline solution (e.g., sodium hydroxide) before disposal.[2] This should be done cautiously and in a fume hood.

Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[3]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is vital.

Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[3]

  • Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[3] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures prep Preparation (Designated Area, Gather Materials, Review SDS) ppe Don Personal Protective Equipment (PPE) prep->ppe handle Handling (Weighing, Dissolving, Keep Containers Closed) ppe->handle post_handle Post-Handling (Decontamination, Hand Washing) handle->post_handle segregate Waste Segregation (Solid and Liquid Waste) post_handle->segregate neutralize Neutralization (Use Alkaline Solution) segregate->neutralize container Container Management (Labeling and Storage) neutralize->container dispose Final Disposal (Follow Institutional Guidelines) container->dispose spill Spill Response (Evacuate, PPE, Contain, Clean) exposure Exposure Response (Skin, Eye, Inhalation, Ingestion)

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.